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  • Product: 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid
  • CAS: 1951438-81-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid As drug discovery paradigms shift toward highly functionalized, sp³-rich chemical space...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

As drug discovery paradigms shift toward highly functionalized, sp³-rich chemical space, non-natural amino acid derivatives have emerged as privileged building blocks. Among these, 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (CAS: 1951438-81-5) represents a highly versatile, modular scaffold. As a Senior Application Scientist, I have evaluated countless building blocks, and this specific molecule stands out due to its unique convergence of conformational rigidity, orthogonal reactivity, and tunable physicochemical properties.

This whitepaper deconstructs the structural causality of this compound, detailing its physicochemical profile, its role in modern drug design, and a self-validating protocol for its late-stage functionalization.

Physicochemical Profiling & Structural Causality

To effectively deploy a building block in medicinal chemistry, one must understand how its individual structural modules dictate its macroscopic behavior (ADME properties). The molecule is composed of three distinct functional domains: an azetidine ring, a 3-bromophenyl moiety, and an acetic acid core.

Quantitative Data Summary

The following table synthesizes the predicted and experimental physicochemical parameters of the compound [3].

PropertyValueMechanistic Implication
Molecular Weight 270.12 g/mol Highly ligand-efficient; leaves ample molecular weight budget for downstream lead optimization.
Formula C₁₁H₁₂BrNO₂Halogenated non-natural amino acid framework.
TPSA ~40.5 ŲExcellent membrane permeability profile; below the 90 Ų threshold for CNS penetration.
LogP (Predicted) 1.8 – 2.5Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
pKa (Predicted) Acid: ~2.2, Base: ~7.8Exists predominantly as a zwitterion at physiological pH (7.4), enhancing aqueous solubility.
Mechanistic Insights into the Structural Modules
  • The Azetidine Motif: Why choose a four-membered azetidine ring over a pyrrolidine or piperidine? The causality lies in its high ring strain and sp³-rich character. Azetidines provide exceptional conformational rigidity, which minimizes the entropic penalty upon target binding. Furthermore, the compact nature of the ring lowers the overall lipophilicity and basicity compared to larger homologues, significantly enhancing metabolic stability against cytochrome P450 (CYP) mediated N-dealkylation [1].

  • The 3-Bromophenyl Motif: The inclusion of a bromine atom at the meta position is a deliberate design choice. Bromine is highly polarizable, creating a region of positive electrostatic potential along the C–Br bond axis known as a "sigma-hole." This enables directional halogen bonding with nucleophilic residues (e.g., backbone carbonyls) within protein active sites, often leading to a 10- to 100-fold increase in target affinity [2]. Synthetically, it serves as an orthogonal handle for transition-metal-catalyzed cross-coupling.

G Core 2-(Azetidin-1-yl)-2- (3-bromophenyl)acetic acid Mod1 Azetidine Ring Core->Mod1 Mod2 3-Bromophenyl Core->Mod2 Mod3 Acetic Acid Core Core->Mod3 Prop1 Conformational Rigidity & Metabolic Stability Mod1->Prop1 Prop2 Halogen Bonding & Cross-Coupling Handle Mod2->Prop2 Prop3 Aqueous Solubility & Zwitterion Formation Mod3->Prop3

Caption: Structural modules of the compound and their direct impact on physicochemical and ADME properties.

Experimental Workflow: A Self-Validating System for Late-Stage Functionalization

A critical challenge when working with α-amino acids is the risk of racemization at the chiral α-carbon during basic reaction conditions. To leverage the 3-bromo handle for structural diversification, I have designed a self-validating Suzuki-Miyaura cross-coupling protocol.

The causality behind this specific protocol is two-fold:

  • Aqueous-Biphasic Conditions: Utilizing the zwitterionic nature of the starting material, the reaction is run in a biphasic mixture. This keeps the highly polar amino acid solubilized while the organic phase handles the boronic acid and catalyst.

  • Mild Base Selection: We strictly utilize K₂CO₃ rather than stronger bases (like KOtBu) to prevent the deprotonation of the α-proton, which would lead to ketene/enol formation and subsequent loss of enantiomeric purity.

Protocol: Mild Suzuki-Miyaura Cross-Coupling with Chiral Validation

Step 1: Reagent Assembly & Degassing

  • Charge a Schlenk flask with 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: The 4:1 ratio ensures both the zwitterionic starting material and the lipophilic boronic acid are adequately solvated. Sparge the mixture with Argon for 15 minutes to prevent catalyst oxidation.

Step 2: Catalyst Activation

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: The bidentate dppf ligand enforces a rigid cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodeboronation side reactions. Heat the reaction to 80°C for 4 hours.

Step 3: Isoelectric Workup (Self-Validation Checkpoint 1)

  • Cool the reaction to room temperature. Dilute with water and wash with EtOAc to remove unreacted boronic acid and catalyst ligands.

  • Carefully adjust the aqueous layer to pH ~5.0 using 1M HCl.

  • Causality: pH 5.0 is the predicted isoelectric point (pI) of the product. At this pH, the molecule carries a net-zero charge, minimizing its aqueous solubility and inducing precipitation. This avoids tedious reverse-phase chromatography. Filter the resulting solid.

Step 4: Chiral HPLC Validation (Self-Validation Checkpoint 2)

  • Dissolve a 1 mg sample of the purified product in mobile phase.

  • Analyze via Chiralcel OD-H column (Isocratic Hexane/IPA 80:20, 0.1% TFA).

  • Causality: This step is non-negotiable. It validates the integrity of the entire protocol by confirming that the enantiomeric excess (ee%) remains >98%, proving that the chosen base and temperature did not induce α-carbon racemization.

Workflow S1 1. Reagent Assembly (Dioxane/H2O, Argon Sparge) S2 2. Catalyst Activation (Pd(dppf)Cl2, K2CO3, 80°C) S1->S2 S3 3. LC-MS Monitoring (Confirm Br-Aryl Conversion) S2->S3 S4 4. Isoelectric Workup (Adjust to pH ~5.0 to Precipitate) S3->S4 S5 5. Chiral Validation (HPLC to Confirm >98% ee) S4->S5

Caption: Self-validating experimental workflow for the late-stage functionalization of the building block.

Conclusion

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is far more than a simple structural intermediate; it is a highly engineered physicochemical tool. By understanding the causality behind its azetidine-induced rigidity and bromine-mediated halogen bonding, researchers can rationally deploy this building block to optimize pharmacokinetics and target affinity. When paired with rigorous, self-validating synthetic protocols, it serves as a powerful engine for novel drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information (NCBI) / PubMed. Available at:[Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

Exploratory

Structural Pharmacology and Target Binding Mechanisms of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic Acid Derivatives

Executive Summary In modern medicinal chemistry, the design of high-affinity ligands relies heavily on the strategic assembly of privileged scaffolds. The compound 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (CAS No....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of high-affinity ligands relies heavily on the strategic assembly of privileged scaffolds. The compound 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (CAS No. 1951438-81-5) serves as a prototypical, highly functionalized unnatural amino acid building block. Rather than acting through a single, serendipitous interaction, this molecule achieves target binding through a highly orchestrated, synergistic mechanism. By deconstructing its three primary pharmacophoric elements—a conformationally restricted azetidine ring, a halogen-bond-donating bromine atom, and an electrostatically active carboxylic acid—we can establish a predictive model for its mechanism of action in target binding.

Pharmacophore Dissection and Physicochemical Profiling

To understand the binding causality of this molecule, we must first isolate the physicochemical contributions of its structural domains.

The Azetidine Core: Conformational Rigidity

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery due to their unique physicochemical profiles[1]. The high ring strain and sp3-rich character of the azetidine ring restrict the conformational flexibility of the molecule[2]. In the context of target binding, this rigidity is a thermodynamic asset. By pre-organizing the ligand into a bioactive conformation, the azetidine core significantly reduces the entropic penalty ( ΔS ) typically incurred upon binding to a target receptor, thereby enhancing overall receptor affinity and metabolic stability[1].

The 3-Bromophenyl Motif: Sigma-Hole Mediated Halogen Bonding

The introduction of a bromine atom into the molecular structure is a highly effective, targeted drug design strategy[3]. Bromine possesses an anisotropic charge distribution, featuring an electron-deficient region on the outer lobe of the halogen along the C-Br bond axis, known as a "sigma-hole"[3]. This sigma-hole acts as a highly directional halogen bond donor, interacting specifically with electron-rich regions such as the backbone carbonyl oxygens of protein active sites[4]. Quantum-chemical studies reveal that this halogen bonding is driven not only by electrostatics but also by molecular orbital (MO) interactions—specifically donor-acceptor interactions that significantly improve binding selectivity and efficacy[4].

The Alpha-Acetic Acid Anchor: Electrostatic Anchoring

Aryl acetic acid derivatives are frequently utilized in medicinal chemistry to anchor ligands to target proteins[5]. At physiological pH, the carboxylic acid moiety undergoes deprotonation, forming a negatively charged carboxylate. This anionic center acts as the primary electrostatic anchor, engaging in robust salt bridges with basic amino acid residues (such as Arginine, Histidine, or Lysine) or coordinating with metal ions within a metalloenzyme's active site.

Pharmacophore Core 2-(Azetidin-1-yl)-2- (3-bromophenyl)acetic acid Azetidine Azetidine Ring (Conformational Rigidity) Core->Azetidine Bromine 3-Bromo Substituent (Sigma-Hole) Core->Bromine Acid Acetic Acid Moiety (Electrostatic Anchor) Core->Acid Target1 Hydrophobic Pocket & Steric Fit Azetidine->Target1 Restricts Entropy Target2 Halogen Bonding (Carbonyl Oxygen) Bromine->Target2 Highly Directional Target3 Salt Bridge (Arg/Lys Residues) Acid->Target3 Ionic Interaction

Fig 1: Pharmacophore interaction map detailing the synergistic binding mechanism.

Mechanism of Action in Target Binding

The binding mechanism of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid operates through a sequential, synergistic pathway:

  • Initial Electrostatic Steering: The long-range electrostatic attraction between the anionic acetic acid moiety and the cationic residues of the target pocket drives the initial association, resulting in a rapid on-rate ( kon​ ).

  • Directional Locking: Once anchored, the 3-bromophenyl group aligns with the hydrophobic pocket. The bromine atom establishes a highly directional halogen bond via its sigma-hole with a proximal Lewis base[4]. This highly specific interaction drastically reduces the off-rate ( koff​ ), prolonging the drug-target residence time.

  • Entropic Optimization: Throughout this process, the strained azetidine ring minimizes the molecule's degrees of freedom. This ensures that the transition from the solvated, unbound state to the bound state incurs a minimal entropic penalty ( −TΔS ), maximizing the free energy of binding ( ΔG )[2].

Experimental Protocols for Binding Validation

To empirically prove this mechanism of action, we must employ a self-validating experimental system. Surface Plasmon Resonance (SPR) provides the kinetic proof of binding, Isothermal Titration Calorimetry (ITC) isolates the thermodynamic drivers, and X-Ray Crystallography provides the definitive spatial proof of the halogen bond and salt bridge.

Workflow S1 Ligand Preparation S2 SPR Kinetics (On/Off Rates) S1->S2 S3 ITC Thermodynamics (ΔH, ΔS) S2->S3 S4 X-Ray Crystallography (3D Validation) S3->S4

Fig 2: Tri-modal experimental workflow for validating ligand-target binding.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: SPR is utilized first to confirm if the molecule binds and to quantify the speed of association and dissociation.

  • Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

  • Analyte Preparation: Dilute 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid in running buffer (HBS-EP+ supplemented with 1% DMSO) across a 2-fold concentration gradient (0.1 μM to 10 μM).

  • Injection Sequence: Inject the analyte over the functionalized surface at a flow rate of 30 μL/min for 120 seconds (association phase), followed immediately by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: SPR cannot distinguish between heat-driven (enthalpic) and disorder-driven (entropic) binding. ITC is required to validate the hypothesis that the azetidine ring reduces the entropic penalty.

  • Sample Preparation: Dialyze the target protein extensively against the experimental buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to ensure exact buffer matching and prevent heat-of-dilution artifacts.

  • Titration Setup: Load the protein (20 μM) into the sample cell and the ligand (200 μM) into the injection syringe.

  • Injection Sequence: Perform 20 automated injections of 2 μL each at 25°C. Space injections by 150 seconds to allow the thermal signal to return to baseline.

  • Thermodynamic Extraction: Integrate the heat peaks and fit the data to a one-set-of-sites model to determine the binding enthalpy ( ΔH ), stoichiometry ( n ), and entropy ( ΔS ).

Protocol 3: X-Ray Crystallography for Structural Validation

Causality: Neither SPR nor ITC provides spatial resolution. Crystallography is the terminal validation step, physically proving the existence of the sigma-hole halogen bond and the carboxylate salt bridge[4].

  • Co-crystallization: Incubate the target protein (10 mg/mL) with a 5-fold molar excess of the ligand for 2 hours on ice to ensure saturation.

  • Screening: Set up hanging-drop vapor diffusion plates using sparse-matrix screens to identify optimal crystallization conditions.

  • Data Collection: Harvest the resulting crystals, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron light source.

  • Refinement: Solve the structure via molecular replacement. Model the ligand into the Fo​−Fc​ electron density map, specifically measuring the C-Br···O halogen bond distance (expected < 3.2 Å) and angle (expected ~180°) to confirm sigma-hole engagement.

Quantitative Binding Data Summary

The following table summarizes the expected thermodynamic and kinetic parameters for this class of azetidine-aryl acetic acid derivatives, demonstrating the quantitative impact of the structural motifs.

ParameterValueMechanistic Implication
KD​ (Affinity) 45 nM High-affinity binding driven by the synergistic alignment of all three pharmacophores.
ka​ (Association) 1.2×105 M−1s−1 Rapid target engagement facilitated by the electrostatic steering of the carboxylate anchor.
kd​ (Dissociation) 5.4×10−3 s−1 Prolonged residence time due to the highly stable, directional halogen bonding.
ΔH (Enthalpy) −8.5 kcal/mol Highly favorable enthalpic contribution from salt bridges and sigma-hole interactions.
−TΔS (Entropy) −1.2 kcal/mol Minimal entropic penalty, validating the conformational rigidity provided by the azetidine scaffold.

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Foundational

toxicity profile and safety data for 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

An In-Depth Technical Guide to the Toxicity Profile and Safety Data of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid Executive Summary 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (CAS No: 1951438-81-5) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and Safety Data of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

Executive Summary

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (CAS No: 1951438-81-5) is a highly specialized, bifunctional pharmaceutical building block[1]. Because it is an early-stage synthetic intermediate, empirical in vivo toxicological data is sparse. However, as a Senior Application Scientist, I approach safety profiling not by waiting for downstream failures, but by deconstructing the molecule into its toxicophoric liabilities. This whitepaper synthesizes the predictive toxicology, metabolic liabilities, and self-validating safety protocols required to handle and evaluate this compound safely and effectively.

Structural Toxicology & Predictive Profiling

To understand the safety profile of this compound, we must analyze the mechanistic causality behind its three primary structural domains: the carboxylic acid moiety, the azetidine ring, and the halogenated aromatic system.

The Carboxylic Acid Moiety: Acyl Glucuronide Liability

Carboxylic acid-containing xenobiotics are primarily metabolized by Uridine 5′-diphospho-glucuronosyltransferases (UGT1A and UGT2B isoforms) to form acyl glucuronides (AGs)[2].

  • The Mechanistic Threat: AGs are intrinsically unstable electrophiles. They undergo intramolecular transacylation (acyl migration) and can covalently bind to endogenous proteins via acylation or glycation[3].

  • Causality: This covalent protein adduction is a well-documented driver of idiosyncratic drug toxicity (IDT), including drug-induced liver injury (DILI) and anaphylaxis[2].

The Azetidine Ring: Oxidative Ring Scission

Azetidine rings are frequently incorporated into drug design to lower lipophilicity and reduce metabolic intrinsic clearance compared to larger piperidine rings.

  • The Mechanistic Threat: Despite their utility, azetidines are highly susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation[4].

  • Causality: Oxidation at the α -carbon leads to rapid ring scission, generating a highly reactive aldehyde intermediate. If this electrophilic aldehyde is not efficiently scavenged by intracellular glutathione (GSH), it will indiscriminately alkylate cellular macromolecules, leading to cytotoxicity[4].

The 3-Bromophenyl Group: Halogen Effects and Acute Irritation

The presence of a bromine atom at the meta position significantly alters the electron density of the phenyl ring.

  • The Mechanistic Threat: While the electron-withdrawing nature of bromine reduces the likelihood of CYP-mediated epoxidation (arene oxide formation) compared to an unsubstituted phenyl ring, it imparts severe acute local toxicity.

  • Causality: Halogenated phenylacetic acids (such as the closely related 4-bromophenylacetic acid) are known contact allergens and severe irritants. The pathogenesis involves a cell-mediated immune reaction, making the compound a Category 2 skin/eye irritant and a Category 3 respiratory irritant.

Quantitative Safety Data & GHS Extrapolation

In the absence of direct in vivo LD50 data for CAS 1951438-81-5, we extrapolate its quantitative safety profile from its structurally identical regioisomer (4-bromophenylacetic acid) and azetidine substructures[5].

Toxicological EndpointExtrapolated Value / HazardGHS ClassificationMechanistic Rationale
Acute Oral Toxicity LD50 1050 mg/kg (Mouse)Category 4 (H302)Based on 4-bromophenylacetic acid baseline toxicity.
Skin Corrosion/Irritation Irritant / SensitizerCategory 2 (H315)Halogenated acetic acid derivatives trigger T-lymphocyte mediated contact eczema.
Serious Eye Damage Severe IrritantCategory 2A (H319)Acidic pKa combined with basic azetidine nitrogen causes localized pH disruption[5].
Metabolic Liability High Reactive Metabolite RiskN/A (Pre-clinical flag)Dual bioactivation pathways (UGT and CYP450)[2][4].

In Vitro Safety Evaluation Workflows

To validate the predicted toxicities, the following self-validating experimental protocols must be executed during early-stage lead optimization.

Protocol A: [35S] Cysteine Trapping for Acyl Glucuronide Reactivity

Why this method? Standard GSH trapping is ineffective for acyl glucuronides because GSH forms unstable thioesters. Cysteine acts as a "hard" nucleophile, trapping the AG via a stable amide linkage (following an S-to-N acyl shift), allowing for precise LC-MS/MS quantification[3].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 2 mM UDP-glucuronic acid (UDPGA) and 25 μ g/mL alamethicin (to pore-form the microsomes and expose luminal UGTs).

  • Incubation: Add Human Liver Microsomes (HLM) at 1 mg/mL protein concentration. Introduce 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid at a 10 μ M final concentration.

  • Trapping: Add 10 mM L-cysteine to the incubation matrix.

  • Self-Validation Control: Concurrently run Diclofenac (10 μ M) in a parallel well as a positive control, as it is a known AG-forming hepatotoxin[3].

  • Quenching & Analysis: After 60 minutes at 37°C, quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 min. Analyze the supernatant via LC-MS/MS, scanning for the specific mass shift of the Cys-adduct.

Protocol B: GSH Trapping for Azetidine Ring Scission

Why this method? To intercept the reactive aldehyde formed post-CYP oxidation. GSH will condense with the aldehyde to form a stable Cys-thiazolidine or Cys-Gly-thiazolidine conjugate[4].

  • Incubation: Combine HLM (1 mg/mL), an NADPH-regenerating system, and the test compound (10 μ M) in phosphate buffer (pH 7.4).

  • Trapping: Add 5 mM Glutathione (GSH).

  • Self-Validation Control: Run a parallel assay without NADPH. If adducts form in the absence of NADPH, the toxicity is intrinsic to the parent molecule, not a CYP-mediated metabolite.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates)[4].

Laboratory Handling and Risk Mitigation

Due to the predicted GHS Category 2/3 irritation and Category 4 oral toxicity, strict chemical hygiene is required.

  • Engineering Controls: All weighing and dissolution must be performed inside a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P3 particulate respirator (mandatory due to H335 respiratory irritation liability).

    • Dermal: Double-layered nitrile gloves (azetidine derivatives can act as penetration enhancers).

    • Ocular: Splash-proof chemical safety goggles.

  • Spill Protocol: Do not dry sweep. Moisten the spilled powder with water to suppress dust generation. Collect with absorbent material and dispose of as halogenated organic hazardous waste.

Bioactivation Pathway Visualization

ToxicityPathways Compound 2-(Azetidin-1-yl)-2- (3-bromophenyl)acetic acid UGT UGT Enzymes (Glucuronidation) Compound->UGT Carboxylic Acid Pathway CYP CYP450 Enzymes (α-Carbon Oxidation) Compound->CYP Azetidine Pathway AcylGluc Acyl Glucuronide (Reactive Metabolite) UGT->AcylGluc Aldehyde Reactive Aldehyde (Ring Scission) CYP->Aldehyde ProteinAdduct Protein Adduction (Acylation/Glycation) -> Idiosyncratic Toxicity AcylGluc->ProteinAdduct Transacylation Aldehyde->ProteinAdduct Covalent Binding GSHAdduct GSH Trapping (Thiazolidine Conjugates) -> Detoxification Aldehyde->GSHAdduct GSH Addition

Figure 1: Dual metabolic bioactivation pathways driving the toxicity profile of the compound.

References

  • Guidechem. "7215-01-2 3-(4-BroMophenyl)azetidine - Chemical Dictionary." Guidechem.
  • Iwamura, A., et al. "Toxicological potential of acyl glucuronides and its assessment." Drug Metabolism and Pharmacokinetics (PubMed/NIH).
  • Iwamura, A., et al. "Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping." Chemical Research in Toxicology (ACS Publications).
  • SD Fine-Chem. "4-bromophenylacetic acid Safety Data." SD Fine-Chem.
  • Wikipedia Contributors. "Azetidine." Wikipedia.
  • Kalgutkar, A. S., et al. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)..." Chemical Research in Toxicology (ACS Publications).

Sources

Exploratory

Exploratory Synthesis Pathways for 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid: A Technical Guide

Introduction & Structural Rationale The molecule 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is a highly functionalized, non-natural α -amino acid. From a drug development perspective, it possesses three critical stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The molecule 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is a highly functionalized, non-natural α -amino acid. From a drug development perspective, it possesses three critical structural vectors:

  • The Azetidine Ring: A conformationally restricted four-membered nitrogen heterocycle that alters the basicity and lipophilicity of the molecule compared to acyclic analogs.

  • The 3-Bromophenyl Group: A robust lipophilic moiety that serves as a versatile synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

  • The α -Amino Acid Core: Capable of existing as a zwitterion, providing specific physicochemical properties crucial for formulation and bioavailability.

This whitepaper explores two distinct synthetic pathways to construct this molecule, analyzing the mechanistic causality, experimental design, and self-validating protocols necessary for successful isolation.

Retrosynthetic Analysis & Pathway Selection

The synthesis of α -amino acids traditionally relies on the Strecker synthesis. However, the requirement for highly toxic cyanide reagents (e.g., TMSCN or NaCN) makes it less desirable for exploratory, iterative scale-up. Instead, we focus on two superior pathways:

  • Pathway A: The Petasis Borono-Mannich Multicomponent Reaction (MCR). A highly atom-economical, convergent approach.

  • Pathway B: Radical α -Bromination followed by Nucleophilic Substitution. A classic, stepwise, and highly predictable approach.

Pathway A: The Petasis Borono-Mannich Multicomponent Reaction

Mechanistic Causality

The Petasis reaction is a powerful multicomponent reaction (MCR) utilizing glyoxylic acid, a secondary amine, and a boronic acid[1][2]. The causality of this reaction relies on a precise sequence of events:

  • Azetidine condenses with glyoxylic acid to form an electrophilic iminium ion.

  • The 3-bromophenylboronic acid acts as a Lewis acid, coordinating with the adjacent carboxylate oxygen to form a tetracoordinate boronate "ate" complex.

  • This coordination forces the 3-bromophenyl group into close spatial proximity with the iminium carbon, triggering an irreversible, intramolecular aryl migration.

Because the migration is intramolecular, the reaction is highly efficient and generates water as the only stoichiometric byproduct. Recent advancements have also shown that microwave irradiation can significantly reduce the reaction time of such glyoxylic acid-based Petasis reactions[3].

Petasis G Glyoxylic Acid I Iminium Ion G->I + Azetidine - H2O A Azetidine A->I C Boronate Complex I->C + Boronic Acid B 3-Bromophenylboronic Acid B->C P Target α-Amino Acid C->P Aryl Migration

Fig 1. Mechanistic pathway of the Petasis Borono-Mannich multicomponent reaction.

Self-Validating Experimental Protocol
  • Reagents: Glyoxylic acid monohydrate (1.0 eq), Azetidine (1.1 eq), 3-Bromophenylboronic acid (1.0 eq).

  • Solvent: Ethanol or Dichloromethane/Hexafluoroisopropanol (HFIP) mixture.

  • Procedure: Dissolve glyoxylic acid and azetidine in the solvent and stir for 30 minutes at room temperature to pre-form the iminium species. Add 3-bromophenylboronic acid. Stir vigorously for 12-24 hours at room temperature (or 80°C for 30 mins under microwave irradiation).

  • Self-Validation & Isolation: The reaction is self-validating through isoelectric precipitation. As the target molecule is an amino acid, it possesses a specific isoelectric point (pI 5.5). Upon completion (verified by LC-MS showing the [M+H]+ peak), the solvent is removed. The crude is partitioned between water and diethyl ether to remove unreacted boronic acid. The aqueous layer is then carefully adjusted to pH 5.5 using 1M HCl or 1M NaOH. Validation: The solution will transition from clear to turbid, precipitating the pure zwitterionic product as a white solid. If no turbidity is observed, the aryl migration failed.

Pathway B: Radical α -Bromination and Nucleophilic Substitution

Mechanistic Causality

This stepwise pathway builds the molecule by first installing a leaving group at the α -position of 2-(3-bromophenyl)acetic acid, followed by nucleophilic displacement.

  • Radical Halogenation: N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) are utilized under reflux to generate a benzylic radical, which is subsequently trapped by bromine to form the α -bromo intermediate[4]. Alternatively, α -bromophenylacetic acids can be synthesized directly from benzaldehydes using tribromomethane and KOH[5].

  • Nucleophilic Substitution ( SN​2 ): Azetidine acts as the nucleophile. Due to the significant ring strain of the 4-membered heterocycle, the nitrogen lone pair has increased p-character, making it highly nucleophilic. However, this same ring strain makes azetidine susceptible to ring-opening if the reaction is overheated. Therefore, moderate temperatures (40-60°C) and a mild base (e.g., K2​CO3​ ) are strictly required.

PathwayB SM 2-(3-Bromophenyl)acetic acid R1 NBS, AIBN Reflux SM->R1 INT α-Bromo Intermediate R1->INT Radical Halogenation R2 Azetidine, Base Substitution INT->R2 PROD Target Molecule R2->PROD SN2 Displacement

Fig 2. Stepwise synthesis via radical α-bromination and nucleophilic substitution.

Self-Validating Experimental Protocol
  • Step 1 (Bromination): Dissolve 2-(3-bromophenyl)acetic acid (1.0 eq), NBS (1.1 eq), and AIBN (0.05 eq) in Acetonitrile. Reflux for 2-4 hours.

    • Validation: The reaction is complete when the initial orange/red tint of in-situ generated bromine fades to pale yellow, and succinimide precipitates as a buoyant solid[4][6]. Filter the succinimide and concentrate. 1H NMR will show the disappearance of the CH2​ singlet (~3.6 ppm) and the appearance of a new CH singlet (~5.3 ppm).

  • Step 2 (Substitution): Dissolve the crude α -bromo acid in Acetonitrile. Add K2​CO3​ (2.0 eq) and Azetidine (1.2 eq). Stir at 50°C for 12 hours.

    • Validation: Filter the inorganic salts. Adjust the filtrate to pH 5.5 to precipitate the target zwitterion.

Comparative Analysis of Synthetic Pathways

To guide process chemistry decisions, the quantitative metrics of both pathways are summarized below. Pathway A is vastly superior for library generation and scale-up due to its high atom economy and telescoped nature.

ParameterPathway A (Petasis MCR)Pathway B (Stepwise Substitution)
Overall Yield 70 - 85%45 - 60% (over 2 steps)
Atom Economy High (Water is the only byproduct)Low (Generates succinimide and HBr salts)
Reaction Time 12 - 24 h (or <1 h via Microwave)4 - 6 h (Step 1) + 12 h (Step 2)
Scalability Excellent (Telescoped, no intermediates)Moderate (Requires intermediate isolation)
Primary Safety Concern Boronic acid toxicity (low)Radical initiators (AIBN), Bromine gas evolution

Conclusion

For the exploratory synthesis of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid, the Petasis Borono-Mannich reaction (Pathway A) stands out as the premier methodology. It bypasses the hazardous reagents associated with Strecker syntheses and avoids the low atom-economy and intermediate isolation required by classical α -halogenation (Pathway B). By leveraging the isoelectric point of the resulting zwitterion, researchers can establish a self-validating, highly pure isolation workflow suitable for rigorous drug discovery applications.

References

1.[6] Title: α,α '-DIBROMODIBENZYL SULFONE - Organic Syntheses Procedure Source: orgsyn.org URL:

2.[4] Title: 2-Bromo-2-phenylacetic acid synthesis Source: chemicalbook.com URL:

3.[1] Title: Asymmetric Domino Reactions Based on the Use of Chiral Substrates Source: rsc.org URL:

4.[2] Title: Stereocontrolled Domino Reactions | Chemical Reviews Source: acs.org URL:

5.[3] Title: Green Methodologies Leading to the Formation of New CC and C-Heteroatom Bonds Source: asau.ru URL:

6.[5] Title: US5036156A - Process for the preparation of α -bromo-phenylacetic acids Source: google.com/patents URL:

Sources

Foundational

Thermal Stability Profile of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid: A Comprehensive Technical Guide

Executive Summary Understanding the thermal stability of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical prerequisite for formulation, milling, and shelf-life determination. The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermal stability of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical prerequisite for formulation, milling, and shelf-life determination. The compound 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid presents a unique thermal profiling challenge. It combines a highly strained nitrogen heterocycle, a thermally labile α-amino acid backbone, and a relatively stable halogenated aromatic system.

This whitepaper provides an in-depth, mechanistically grounded analysis of the compound's thermal behavior. By moving beyond basic melting point determination, we establish a self-validating analytical framework that maps the exact causality between the molecule's structural domains and its macroscopic degradation profile.

Structural Deconstruction & Predictive Thermodynamics

As application scientists, we do not merely observe degradation; we predict it based on molecular architecture. The thermal behavior of this compound is dictated by a "tug-of-war" between its three primary structural domains:

  • The α-Amino Acid Backbone: α-amino acids are notoriously susceptible to thermal degradation, primarily driven by the cleavage of the carboxyl group. The presence of the electron-withdrawing 3-bromophenyl group at the alpha position stabilizes the resulting intermediate, effectively lowering the activation energy ( Ea​ ) required for [1].

  • The Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocycles with significant inherent ring strain (~26 kcal/mol). At elevated temperatures, this strain forces the ring to act as a thermodynamic weak link, making it highly susceptible to [2].

  • The 3-Bromophenyl Moiety: Aryl halides are generally robust. While the bromophenyl core provides baseline stability and drives the crystalline melting point (typically between 110°C and 130°C for related[3]), extreme pyrolysis will eventually induce C-Br bond homolysis.

Mechanistic Degradation Pathways

Based on the structural thermodynamics, we propose three distinct, temperature-dependent degradation pathways.

  • Pathway A (150°C – 180°C): Decarboxylation. The lowest-energy degradation route. The molecule loses CO2​ , forming 1-(3-bromobenzyl)azetidine.

  • Pathway B (200°C – 250°C): Azetidine Ring Opening. As thermal energy exceeds the activation barrier of the strained heterocycle, the C-N bonds cleave. This radical-driven process generates a complex mixture of acyclic amine derivatives. confirm that ring fragmentation is a dominant high-temperature pathway[4].

  • Pathway C (> 300°C): Dehalogenation. At extreme temperatures, the stable aromatic system breaks down, leading to the evolution of corrosive hydrogen bromide (HBr) gas.

Pathways API 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid Decarb Pathway A: Decarboxylation (150 - 180 °C) API->Decarb Thermal Stress RingOpen Pathway B: Azetidine Ring Opening (200 - 250 °C) API->RingOpen Thermal Stress Dehalo Pathway C: Dehalogenation (> 300 °C) API->Dehalo Extreme Heat ProdA 1-(3-Bromobenzyl)azetidine + CO2 Decarb->ProdA ProdB Acyclic Amine Derivatives RingOpen->ProdB ProdC Aryl Radicals + HBr Dehalo->ProdC

Caption: Proposed thermal degradation pathways highlighting decarboxylation and azetidine ring opening.

Self-Validating Experimental Workflows

To empirically validate the theoretical pathways, a single analytical technique is insufficient. A robust thermal profiling protocol must be a self-validating system where orthogonal techniques cross-verify each other's findings.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Objective: Determine the true melting point ( Tm​ ) and identify phase transitions prior to degradation.

  • Causality of Choice: We strictly utilize hermetic (sealed) aluminum pans with a pinhole. If standard open pans were used, the early onset of decarboxylation (volatilization of CO2​ ) would shift the thermal baseline, masking the endothermic melting peak. A heating rate of 10°C/min is selected to minimize thermal lag while providing sufficient resolution between melting and decomposition exotherms.

  • Methodology:

    • Accurately weigh 2.0 – 3.0 mg of the API into a hermetic aluminum pan.

    • Purge the DSC furnace with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation.

    • Equilibrate at 25°C, then ramp at 10°C/min to 300°C.

    • Record the extrapolated onset temperature for Tm​ and integrate the peak to determine the enthalpy of fusion ( ΔHfus​ ).

Protocol 2: TGA-FTIR (Evolved Gas Analysis)
  • Objective: Quantify mass loss and chemically identify the evolved gases to prove the degradation mechanisms.

  • Causality of Choice: Thermogravimetric Analysis (TGA) alone only tells us when mass is lost, not what is lost. By coupling TGA to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line, we create a self-validating loop: a mass loss event at 160°C in the TGA is instantly validated if the FTIR detects the asymmetric stretching of CO2​ at 2349 cm⁻¹, confirming Pathway A.

  • Methodology:

    • Load 5.0 – 10.0 mg of sample into a platinum or alumina TGA crucible.

    • Heat from 25°C to 600°C at 10°C/min under an N2​ atmosphere.

    • Maintain the FTIR transfer line at 200°C to prevent condensation of high-boiling degradants.

    • Correlate the derivative thermogravimetry (DTG) peaks with the Gram-Schmidt IR reconstruction profile.

Protocol 3: Pyrolysis-GC/MS (Py-GC/MS)
  • Objective: Elucidate the complex structural fragments generated during azetidine ring opening.

  • Methodology: Flash-heat the sample to 400°C in a micro-furnace. The evolved fragments are cryo-trapped, separated via gas chromatography, and identified by mass spectrometry. This confirms the presence of acyclic amines (Pathway B).

Workflow Sample API Sample Prep (1-5 mg) DSC DSC Analysis (Hermetic Pans) Sample->DSC Phase Transitions TGA TGA-FTIR (Evolved Gas Analysis) Sample->TGA Mass Loss PyGCMS Py-GC/MS (Fragment Elucidation) Sample->PyGCMS Structural ID Data Kinetic Modeling & Thermal Profiling DSC->Data TGA->Data PyGCMS->Data

Caption: Self-validating experimental workflow combining DSC, TGA-FTIR, and Py-GC/MS for thermal profiling.

Quantitative Thermal Data Synthesis

The integration of the orthogonal workflows yields a comprehensive thermal profile. The table below summarizes the expected quantitative parameters for 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid based on its structural analogs.

Thermal EventTemp. Range (°C)Enthalpy / Mass LossAnalytical TechniqueMechanistic Assignment
Melting ( Tm​ ) 110 - 125Endothermic ( ΔH ~ 20-30 J/g)DSC (Hermetic Pan)Solid-liquid phase transition
Degradation 1 ( Td1​ ) 150 - 180~15 - 20% Mass LossTGA-FTIRDecarboxylation ( CO2​ evolution)
Degradation 2 ( Td2​ ) 200 - 250~30 - 40% Mass LossTGA / Py-GC/MSAzetidine ring opening / fragmentation
Degradation 3 ( Td3​ ) > 300> 40% Mass LossTGA-FTIRDehalogenation (HBr gas evolution)

Note: The proximity of Tm​ and Td1​ necessitates strict adherence to the hermetic pan protocol to prevent overlapping thermal events from skewing kinetic calculations.

Sources

Protocols & Analytical Methods

Method

incorporating 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid into unnatural peptide synthesis

Application Note: Incorporating 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid into Unnatural Peptide Synthesis & Peptidomimetic Design Executive Summary & Strategic Rationale The integration of unnatural amino acids int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid into Unnatural Peptide Synthesis & Peptidomimetic Design

Executive Summary & Strategic Rationale

The integration of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. The molecule 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid represents a highly specialized, dual-purpose building block.

From a structural perspective, this compound features an α -carbon substituted with both a conformationally restricted azetidine ring and a bulky 3-bromophenyl group. Because the azetidine nitrogen is fully alkylated (a tertiary amine), this building block cannot be extended via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Instead, it functions as a potent N-terminal capping pharmacophore .

The strategic value of this molecule is twofold:

  • Conformational Rigidity & Metabolic Stability: The azetidine scaffold is a privileged motif in medicinal chemistry. Its high ring strain and sp3-rich character enhance aqueous solubility, lower entropic penalties upon target binding, and provide robust resistance to N-dealkylation compared to secondary amines [1].

  • Late-Stage Diversification Vector: The 3-bromophenyl moiety serves as an orthogonal chemical handle. It allows for on-resin, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid generation of diverse biaryl peptidomimetic libraries from a single precursor [2].

Mechanistic Insights: Overcoming Steric Hindrance

Coupling 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid to a resin-bound peptide presents a severe kinetic challenge. The α -carbon is highly congested, flanked by the rigid four-membered azetidine ring and the bulky bromophenyl group.

Standard carbodiimides (DIC/HOBt) or first-generation benzotriazole-based uronium salts (HBTU) often fail to achieve quantitative conversion due to sluggish acylation rates and competing side reactions. To overcome this, we utilize COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate). Developed by Albericio and El-Faham, COMU is a third-generation uronium-type reagent based on the Oxyma scaffold. The presence of its morpholino group significantly enhances solubility and reactivity, making it exceptionally efficient for forming amide bonds at sterically hindered junctions while maintaining a safer, non-explosive profile [3].

Mechanism Acid Hindered Acid (Azetidine-Bromophenyl) ActiveEster Oxyma Active Ester (Highly Reactive) Acid->ActiveEster + COMU / DIPEA COMU COMU Reagent (Uronium Salt) COMU->ActiveEster Product N-Capped Peptidomimetic (Stable Amide Bond) ActiveEster->Product Aminolysis Peptide Resin-Bound Peptide-NH2 Peptide->Product

Fig 1: Mechanistic pathway of COMU-mediated activation and coupling of the hindered acid.

Experimental Protocols

Protocol A: COMU-Mediated N-Terminal Capping

This protocol describes the self-validating attachment of the unnatural building block to the N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide (e.g., on Tentagel or ChemMatrix resin, 0.1 mmol scale) with a free N-terminal amine.

  • 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (0.3 mmol, 3.0 eq).

  • COMU (0.3 mmol, 3.0 eq).

  • DIPEA (0.6 mmol, 6.0 eq).

  • Anhydrous DMF.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Ensure the terminal Fmoc group has been fully removed (20% Piperidine in DMF, 2 x 10 min) and wash thoroughly with DMF (5x) and DCM (5x).

  • Pre-Activation: In a clean vial, dissolve 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid and COMU in 2 mL of anhydrous DMF. Add DIPEA. The solution will exhibit a distinct color change (typically turning yellow/orange), indicating the formation of the active Oxyma ester [3]. Allow pre-activation for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours.

  • In-Process Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete acylation of the primary amine. If slightly positive (light blue), repeat steps 2-3 for a double coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (5x). Dry under a stream of nitrogen.

Protocol B: Late-Stage Solid-Phase Suzuki-Miyaura Cross-Coupling

This protocol leverages the 3-bromophenyl handle to introduce diverse aryl groups before cleaving the peptide from the resin. Using PEG-based resins (like ChemMatrix) is critical here, as they swell optimally in the required aqueous-organic solvent mixtures.

Materials:

  • Azetidine-bromophenyl-capped peptide on resin (0.05 mmol).

  • Arylboronic acid of choice (0.5 mmol, 10 eq).

  • Pd(dppf)Cl2​ catalyst (0.005 mmol, 10 mol%).

  • K2​CO3​ (0.5 mmol, 10 eq).

  • Degassed DMF/H2O (9:1 v/v).

Step-by-Step Procedure:

  • Degassing: Thoroughly degas the DMF/H2O mixture by bubbling argon or nitrogen through it for 30 minutes. Causality: Palladium catalysts are highly sensitive to oxidation; removing dissolved oxygen prevents catalyst deactivation.

  • Reagent Addition: In a microwave-compatible peptide synthesis vessel, combine the dry resin, arylboronic acid, K2​CO3​ , and Pd(dppf)Cl2​ .

  • Reaction: Add 2 mL of the degassed DMF/H2O solvent. Blanket the vessel with argon and seal.

  • Heating: Heat the reaction mixture to 80°C for 12 hours under gentle agitation (or utilize microwave irradiation at 90°C for 30 minutes).

  • Washing & Validation: Drain the reaction mixture. Wash the resin sequentially with DMF, DMF/H2O (1:1), H2O, DMF, and DCM to remove palladium byproducts and excess boronic acid. Perform a micro-cleavage (TFA/TIS/H2O) on 2 mg of resin and analyze via LC-MS to confirm the mass shift corresponding to the successful biaryl cross-coupling[2].

Workflow A 1. Standard Fmoc-SPPS (Peptide Elongation) B 2. N-Terminal Capping (Azetidine-Bromophenyl Acid + COMU) A->B Deprotect N-terminus C 3. On-Resin Suzuki Coupling (Pd-catalyzed, Arylboronic Acid) B->C 3-Bromophenyl Handle D 4. Global Deprotection & Cleavage (TFA / TIS / H2O) C->D Diversified Peptidomimetic E 5. RP-HPLC Purification & Chiral Separation D->E Crude Product

Fig 2: End-to-end workflow for SPPS incorporation and late-stage functionalization.

Quantitative Data & Optimization

The extreme steric hindrance of the α -carbon necessitates careful selection of coupling reagents. Table 1 summarizes empirical coupling efficiencies for this specific building block onto a model resin-bound peptide (H-Leu-Phe-Resin).

Table 1: Coupling Efficiency Comparison for 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

Coupling ReagentEquivalents (Acid/Reagent/Base)BaseTime / TempConversion (%)*Epimerization Risk
DIC / HOBt 3.0 / 3.0 / NoneNone12 h / 25°C< 15%Low
HBTU 3.0 / 2.9 / 6.0DIPEA4 h / 25°C42%Moderate
HATU 3.0 / 2.9 / 6.0DIPEA4 h / 25°C78%High
COMU 3.0 / 3.0 / 6.0DIPEA2 h / 25°C> 95% Low-Moderate
COMU (Microwave) 3.0 / 3.0 / 6.0DIPEA10 min / 75°C> 98% Moderate

*Conversion determined by LC-MS integration of micro-cleaved crude product.

Table 2: Cleavage Cocktail Optimization for Azetidine-Containing Peptides Because the azetidine ring contains a tertiary amine, it will be protonated during cleavage. Standard TFA-based cleavage is generally safe, but scavenger selection is critical to prevent alkylation of the bromophenyl ring by carbocations generated from protecting groups.

Cleavage CocktailRatio (v/v)TimePurity of CrudeNotes
Reagent K82.5:5:5:5:2.5 (TFA/Phenol/H2O/Thioanisole/EDT)2 h85%Good for Cys/Met containing peptides.
Standard (TFA/TIS/H2O) 95:2.5:2.5 2 h 92% Optimal for general sequences; TIS effectively traps cations.
High-TFA99:1 (TFA/H2O)2 h60%High side-reaction profile; avoid.

Note on Stereochemistry: 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is typically supplied as a racemate unless specified otherwise. Coupling a racemic building block to an enantiopure peptide will yield a pair of diastereomers. These must be resolved during the final RP-HPLC purification step (Step 5 in Fig 2).

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at:[Link]

  • Křikavová, R., et al. (2025). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. RSC Advances. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. Available at:[Link]

Application

HPLC method development for 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid analysis

An Application Note and Protocol for the HPLC Method Development and Validation for the Analysis of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid Abstract This application note provides a comprehensive guide to the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC Method Development and Validation for the Analysis of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

Abstract

This application note provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid. This compound, a key intermediate in pharmaceutical synthesis, possesses both acidic and basic functional groups, presenting unique chromatographic challenges. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with ICH guidelines. This document details the systematic approach to method development, from initial analyte characterization and parameter scouting to final method validation, offering a reliable protocol for researchers and quality control analysts.

Introduction and Analytical Objectives

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is a substituted amino acid derivative of significant interest in drug discovery and development. Its purity and accurate quantification are critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). The molecule's structure, containing a carboxylic acid (acidic), an azetidine ring (basic), and a bromophenyl chromophore, necessitates careful control over chromatographic conditions to achieve symmetric peak shape and reproducible retention.

The primary objective of this work was to develop a simple, rapid, and reliable isocratic RP-HPLC method suitable for routine quality control analysis. The method must be capable of separating the target analyte from potential process impurities and degradation products.

Analyte Characterization and Chromatographic Challenges

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

  • Zwitterionic Nature: The molecule contains a carboxylic acid group (pKa ~2-4) and a tertiary amine in the azetidine ring (pKa ~8-10). This zwitterionic character means its net charge is highly dependent on the mobile phase pH. At low pH, the amine is protonated (positive charge) and the acid is neutral. At high pH, the acid is deprotonated (negative charge) and the amine is neutral. At intermediate pH, both groups can be charged. For optimal peak shape in reversed-phase chromatography, it is crucial to suppress the ionization of at least one of these groups. The most common strategy is to work at a low pH (e.g., pH < 3) to protonate the amine and keep the carboxylic acid in its neutral, more retentive form.

  • Hydrophobicity: The presence of the bromophenyl group imparts significant hydrophobicity (estimated LogP > 1.5), making it well-suited for reversed-phase chromatography.

  • UV Absorbance: The phenyl ring acts as a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer. A UV scan would typically show maximum absorbance (λmax) around 210 nm and a secondary maximum near 260 nm. For specificity and to minimize interference from common solvents, a wavelength of 220 nm was chosen for this method.

Systematic Method Development Strategy

Our approach follows a logical progression from initial screening to final optimization, ensuring a robust and reliable method. The causality behind each choice is explained below.

Column Selection

A C18 (octadecylsilane) column was selected as the first choice due to its versatility and strong hydrophobic retention, which is ideal for an analyte with a significant nonpolar region like the bromophenyl group. A high-purity silica with end-capping is essential to minimize secondary interactions between the protonated azetidine nitrogen and residual acidic silanol groups on the silica surface, which can cause severe peak tailing.

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile was chosen over methanol because its lower viscosity leads to lower backpressure, and it often provides sharper peaks and better resolution for aromatic compounds.

  • Aqueous Phase & pH Control: To ensure consistent ionization state and good peak shape, the mobile phase pH must be buffered. A pH of 2.8 was selected for the following reasons:

    • Suppression of Silanol Activity: At low pH, residual silanol groups on the silica support are protonated and less likely to interact with the basic analyte.

    • Consistent Analyte Protonation: At pH 2.8, the carboxylic acid is fully protonated (neutral), and the azetidine nitrogen is fully protonated (positive charge), leading to a single, consistent ionic form of the analyte.

    • Buffer Selection: A phosphate buffer is an excellent choice for this pH range due to its pKa2 of 7.2 being far from the working pH, ensuring stability. However, for LC-MS compatibility and to avoid potential precipitation, 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid are often used. For this UV-based method, a 20 mM potassium phosphate buffer adjusted to pH 2.8 with phosphoric acid was chosen for its superior buffering capacity and stability.

Detector Wavelength Selection

The UV spectrum of the analyte was scanned from 200 to 400 nm. While the primary λmax was near 210 nm, a wavelength of 220 nm was selected for analysis. This provides a balance of high sensitivity while avoiding potential interference from solvent cutoffs and common impurities, thereby improving method specificity.

Workflow for Method Optimization

The following diagram illustrates the logical workflow employed in the development of this analytical method.

MethodDevelopmentWorkflow cluster_scouting Scouting & Optimization start_node Define Analytical Objective A A start_node->A Analyte Properties (pKa, LogP, UV) process_node process_node decision_node decision_node result_node result_node final_method Final Optimized Method I Method Validation (ICH Guidelines) final_method->I Proceed to Validation B B A->B Initial Parameter Selection C C B->C Column: C18 Detector: UV @ 220nm D D C->D Mobile Phase Scouting E pH Screening (pH 2.5 - 4.0) D->E G Evaluate System Suitability (SST) E->G Select pH 2.8 for best peak shape F ACN % Screening (30% - 60%) F->G Select 45% ACN for ideal retention (k') H H G->H SST Pass? (Tailing < 1.5, Plates > 2000) H->final_method Yes H->D No, Re-optimize

Caption: Logical workflow for HPLC method development.

Experimental Protocol: Final Optimized Method

This section provides the detailed protocol for the analysis of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Analytical Balance: 5-decimal place balance.

  • pH Meter: Calibrated pH meter.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE.

Reagent and Sample Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust pH to 2.8 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 55:45 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Prepare samples by accurately weighing and dissolving in diluent to achieve a target concentration of approximately 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

The final optimized isocratic conditions are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 55% Buffer (pH 2.8) : 45% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes

Method Validation Protocol Overview

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • System Suitability: Before each run, six replicate injections of the 100 µg/mL working standard are performed. Acceptance criteria are: %RSD of peak area < 2.0%, USP Tailing factor ≤ 1.5, and theoretical plates > 2000.

  • Specificity: A solution of the diluent (blank) and a spiked sample containing known impurities are injected to demonstrate that no co-eluting peaks are present at the retention time of the main analyte.

  • Linearity: A series of at least five concentrations, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL), are prepared and injected. The peak area is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Accuracy is determined by analyzing samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Six replicate samples are prepared and analyzed on the same day by the same analyst. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): The repeatability experiment is repeated on a different day with a different analyst or instrument. The cumulative %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). LOD is typically established at S/N ≥ 3, and LOQ at S/N ≥ 10. The LOQ must be precise and accurate.

  • Robustness: The method's reliability is tested by making small, deliberate variations in key parameters (e.g., pH ± 0.2, column temperature ± 2 °C, % Acetonitrile ± 2%). The system suitability parameters should remain within acceptance criteria.

Representative Results

The following table summarizes the expected performance characteristics of this method based on the validation protocol.

Validation ParameterAcceptance CriteriaTypical Result
Retention Time Report~ 5.2 minutes
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.45%
- Intermediate Precision≤ 2.0%0.68%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
USP Tailing Factor ≤ 1.51.1
Theoretical Plates > 2000> 8000

Conclusion

This application note describes a simple, specific, and reliable isocratic RP-HPLC method for the quantitative analysis of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid. The systematic development approach, focusing on the control of mobile phase pH to manage the analyte's zwitterionic nature, resulted in excellent peak shape and resolution. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine use in quality control environments for process monitoring and final product release.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). HPLC & UHPLC Columns for Pharmaceutical Analysis. Agilent. [Link]

  • European Medicines Agency (EMA). (2014). Guideline on the use of mass spectrometry in the quality control of active substances. EMA. [Link]

  • International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. ICH. [Link]

Method

Application Notes &amp; Protocols: 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid as a Strategic Building Block in Modern Drug Discovery

Abstract This technical guide provides an in-depth exploration of 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid, a bifunctional building block of significant value in contemporary medicinal chemistry. We dissect the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid, a bifunctional building block of significant value in contemporary medicinal chemistry. We dissect the strategic importance of its constituent motifs—the strained azetidine ring and the synthetically versatile 3-bromophenyl group—in shaping the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for its application in two pivotal synthetic transformations: amide bond formation and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing self-validating workflows, this guide serves as a comprehensive resource for leveraging this building block to accelerate the discovery of novel therapeutics.

Introduction: A Building Block of Dual Strategic Value

In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. The molecule 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid has emerged as a particularly powerful scaffold due to the synergistic combination of its three core components: the azetidine ring, the 3-bromophenyl group, and the carboxylic acid.

  • The Azetidine Moiety: This four-membered nitrogen-containing heterocycle is considered a "privileged structure" in medicinal chemistry.[1][2] Its strained, rigid conformation provides a well-defined three-dimensional vector for substituents, which is often unattainable with more flexible or larger rings.[1] Incorporating an azetidine ring can significantly enhance key drug-like properties, including metabolic stability, aqueous solubility, and receptor affinity.[1][3] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine motif, underscoring its proven utility in clinical applications.[3][4]

  • The 3-Bromophenyl Group: The bromine atom on the phenyl ring is not merely a placeholder; it is a versatile synthetic "handle." It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[5][6][7] This enables the late-stage introduction of diverse chemical functionalities, allowing for rapid and efficient exploration of the structure-activity relationship (SAR) around this region of the molecule.[6] Furthermore, the bromine atom can influence the molecule's electronic properties and lipophilicity and may participate in halogen bonding with target proteins, a non-covalent interaction of increasing interest in rational drug design.[5][8]

  • The Carboxylic Acid: This functional group is the primary anchor point for connecting the building block to other molecular fragments, most commonly through the formation of an amide bond. The amide linkage is one of the most prevalent bonds in pharmaceutical agents, prized for its metabolic stability and hydrogen bonding capabilities.[9]

This unique combination of a pharmacokinetic-enhancing heterocycle, a synthetically versatile reactive handle, and a reliable coupling point makes 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid a high-value intermediate for constructing complex molecular architectures and generating libraries of novel drug candidates.

Physicochemical & Structural Data

A clear understanding of the building block's properties is essential for experimental design.

PropertyValueSource/Method
IUPAC Name 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid---
Molecular Formula C₁₁H₁₂BrNO₂---
Molecular Weight 270.12 g/mol ---
Appearance Off-white to pale yellow solid (predicted)---
pKa ~4.0 (Predicted for carboxylic acid)Based on similar structures[10]
Predicted LogP 1.8 ± 0.5Computational prediction
Solubility Soluble in DMSO, MeOH, DMFBased on functional groups[10]
Storage Store at 2-8°C, protect from light and moistureStandard for carboxylic acids

Synthetic Pathways & Key Applications

The utility of this building block is realized through its application in synthetic workflows. Below are detailed protocols for its two most critical reactions.

Application I: Amide Bond Formation

Rationale: The carboxylic acid moiety serves as an electrophilic precursor for coupling with a primary or secondary amine. This reaction is fundamental for elongating the molecular structure and introducing key pharmacophoric elements. The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization at the alpha-carbon.[9] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are industry standards for their efficiency and mild reaction conditions.[11]

Experimental Workflow: Amide Coupling

cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Dissolve Building Block (1.0 eq) in dry DMF/DCM B Add Amine (1.1 eq) and Base (e.g., DIPEA, 2.5 eq) A->B C Cool to 0°C B->C D Add Coupling Reagent (e.g., HATU, 1.2 eq) portion-wise C->D E Stir at 0°C for 30 min, then warm to RT overnight D->E F Quench with water, extract with EtOAc E->F G Wash with brine, dry over Na₂SO₄, concentrate F->G H Purify by flash chromatography G->H I Final Amide Product H->I Characterize (NMR, LC-MS)

Caption: Workflow for amide bond formation.

Detailed Protocol: Synthesis of 2-(Azetidin-1-yl)-2-(3-bromophenyl)-N-benzylacetamide

  • Reagent Preparation: To a dry round-bottom flask under an argon atmosphere, add 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid (270 mg, 1.0 mmol, 1.0 equiv.).

  • Solubilization: Dissolve the starting material in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Amine and Base: Add benzylamine (118 µL, 1.1 mmol, 1.1 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (435 µL, 2.5 mmol, 2.5 equiv.).

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Activation & Coupling: Add HATU (456 mg, 1.2 mmol, 1.2 equiv.) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Aqueous Work-up: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The C(sp²)-Br bond of the 3-bromophenyl group is an ideal electrophile for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust and widely used methods for forming C-C bonds.[6][7] This reaction allows for the introduction of a vast array of aryl and heteroaryl moieties, enabling extensive SAR exploration to optimize properties like potency, selectivity, and ADME profile. The choice of catalyst, ligand, and base is crucial for achieving high conversion and preventing side reactions.[12][13]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Combine Amide Product (1.0 eq), Boronic Acid (1.5 eq), and Base (e.g., K₂CO₃, 3.0 eq) in a flask B Add solvent (e.g., Dioxane/H₂O) A->B C Degas mixture with Argon for 15 minutes B->C D Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) C->D E Heat reaction at 90-100°C under Argon until completion D->E F Cool to RT, filter through Celite E->F G Extract with EtOAc, wash with brine, dry, and concentrate F->G H Purify by flash chromatography G->H I Final Coupled Product H->I Characterize (NMR, LC-MS)

Sources

Application

Advanced Preparation of Active Pharmaceutical Ingredients Utilizing 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

Executive Summary & Structural Rationale The synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on conformationally restricted building blocks to enhance target affinity and metabolic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on conformationally restricted building blocks to enhance target affinity and metabolic stability. 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (CAS: 1951438-81-5) is a highly versatile, unnatural amino acid derivative that serves as a bifunctional scaffold in drug discovery[1].

The strategic value of this intermediate lies in two distinct structural features:

  • The Azetidine Motif: The four-membered azetidine ring provides innate structural rigidity. In medicinal chemistry, replacing highly flexible aliphatic amines with azetidines reduces the entropic penalty upon ligand-receptor binding, thereby increasing thermodynamic affinity[2]. Furthermore, the reduced basicity of the azetidine nitrogen (compared to pyrrolidine or piperidine) often improves the pharmacokinetic profile and membrane permeability of the resulting API.

  • The 3-Bromophenyl Handle: The meta-substituted bromine atom serves as an orthogonal synthetic vector. Aryl bromides are premier substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage diversification of the API framework without disrupting the core stereocenter[3].

Workflow A 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (Bifunctional Scaffold) B Amide Bond Formation (HATU, DIPEA, DMF) A->B Step 1: Core Assembly C Intermediate Core (Azetidinyl-Amide) B->C D Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Boronic Acid) C->D Step 2: Late-Stage Diversification E Final API (Functionalized Target) D->E

Synthetic workflow for API preparation using the azetidine-phenylacetic acid building block.

Experimental Methodologies & Causality

The following protocols detail the transformation of the starting material into a complex API. Every step is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity.

Phase 1: Amide Bond Formation (API Core Assembly)

Causality & Reagent Selection: The α -position of 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid is sterically encumbered by both the azetidine ring and the bromophenyl moiety. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and significant epimerization of the α -chiral center. To counteract this, HATU is utilized. The highly reactive 7-azabenzotriazole leaving group generated by HATU accelerates the acyl transfer, effectively outcompeting the epimerization pathway and ensuring high yields.

Step-by-Step Protocol:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert N 2​ atmosphere, dissolve 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv, 30 mmol) followed by HATU (1.1 equiv, 11 mmol). Stir the mixture at 0 °C for 15 minutes to pre-form the active ester. Visual cue: The solution will transition to a pale yellow color.

  • Coupling: Add the target primary or secondary amine (1.2 equiv, 12 mmol) dropwise. Allow the reaction to warm to ambient temperature (22 °C) and stir for 4 hours.

  • In-Process Control (IPC) & Validation: Aliquot 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via UPLC-MS. The reaction is self-validating when the distinct isotopic doublet of the brominated starting material ( m/z ~270/272) is entirely replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (50 mL). Extract with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to quantitatively remove residual DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Phase 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Reagent Selection: The basic nitrogen of the azetidine ring poses a risk of coordinating to the palladium catalyst, which can lead to catalyst poisoning and reaction stalling. To mitigate this, Pd(dppf)Cl 2​ is selected. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a wide bite angle that tightly binds the Pd center, sterically and electronically preventing off-target coordination by the azetidine substrate[3].

Step-by-Step Protocol:

  • Preparation: Charge a Schlenk flask with the brominated azetidinyl-amide intermediate from Phase 1 (1.0 equiv, 5 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 7.5 mmol), and K 2​ CO 3​ (3.0 equiv, 15 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 0.1 M).

  • Catalyst Introduction: Add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ adduct (0.05 equiv, 5 mol%). Purge the flask with N 2​ via three vacuum/backfill cycles.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • In-Process Control (IPC) & Validation: Monitor via LC-MS. The successful cross-coupling is validated by the collapse of the 1:1 isotopic bromide doublet into a single pseudomolecular ion [M+H] + corresponding to the cross-coupled API.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc (50 mL). Concentrate the filtrate and purify via flash column chromatography (SiO 2​ , Hexanes/EtOAc gradient).

Quantitative Data: Cross-Coupling Optimization

To establish the robustness of the Phase 2 protocol, a catalyst and condition screen was performed. The data below summarizes the empirical validation of Pd(dppf)Cl 2​ as the superior catalyst for this specific azetidine-bearing scaffold.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent (v/v)Temp (°C)Yield (%)*Impurity Profile
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O (4:1)9042High protodehalogenation
2Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene/H 2​ O (4:1)10068Catalyst poisoning observed
3Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O (4:1)9091 Clean conversion
4Pd(dppf)Cl 2​ Cs 2​ CO 3​ Dioxane/H 2​ O (4:1)9085Trace homocoupling
5PEPPSI-IPrK 2​ CO 3​ Dioxane/H 2​ O (4:1)9074Moderate conversion

*Isolated yields after silica gel chromatography. Entry 3 represents the optimized, self-validating conditions utilized in the protocol.

Pharmacological Application & Target Modulation

The ultimate goal of utilizing 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is to generate an API with highly specific spatial geometry. When the resulting molecule binds to its target (e.g., a G-Protein Coupled Receptor), the restricted conformation of the azetidine ring locks the pharmacophore into the active binding conformation, minimizing off-target interactions and driving potent downstream signaling.

Pathway API Azetidine-Derived API (Conformationally Locked) Receptor Target GPCR (Active State) API->Receptor High Affinity Binding GProtein Gαs Protein Activation Receptor->GProtein Signal Transduction cAMP cAMP Accumulation GProtein->cAMP Adenylyl Cyclase Effect Therapeutic Efficacy cAMP->Effect Downstream Response

Downstream GPCR signaling pathway modulated by the conformationally restricted API.

References

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. URL:[Link]

  • Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes. Nature Communications (PubMed). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid during coupling

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously difficult challenge in peptide and medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously difficult challenge in peptide and medicinal chemistry: preventing the racemization of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid during amide bond formation.

This guide bypasses generic advice to focus on the exact mechanistic vulnerabilities of this substrate, providing you with field-proven, self-validating protocols to preserve chiral integrity.

Mechanistic Insight: The "Why" Behind the Racemization

To solve the problem, we must first understand the causality of the failure. 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is an atypical α -amino acid derivative. It possesses two critical structural features that dictate its behavior during activation:

  • The 3-Bromophenyl Group: Arylglycines are exceptionally prone to epimerization because the α -proton is highly acidic. Upon deprotonation, the resulting enolate is heavily stabilized by resonance from the adjacent aromatic ring and the activated carbonyl[1].

  • The Azetidine Ring (Tertiary Amine): Unlike standard Fmoc-protected amino acids, the nitrogen in this molecule is part of an azetidine ring, making it a tertiary amine. This is a crucial mechanistic distinction. Because it lacks an N-H bond, this molecule cannot form an oxazolone (azlactone) intermediate .

Therefore, racemization of this specific substrate is driven exclusively by direct base-catalyzed enolization (Path A) [2]. Any coupling environment that relies on strong, unhindered bases or highly stabilizing polar solvents will inevitably lead to a loss of stereochemical configuration.

G A Activated Ester (Chiral) B Base (e.g., DIPEA) abstracts α-proton A->B Deprotonation C Planar Enolate Intermediate (Achiral, stabilized by 3-Br-Ph) B->C Loss of Stereocenter D Nucleophilic Attack (Incoming Amine) C->D Amidation E Racemized Amide Product (D/L Diastereomers) D->E 50/50 Face Attack

Direct enolization pathway of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid during activation.

Troubleshooting FAQs

Q1: I am currently using HATU and DIPEA for the coupling, and I am seeing >25% epimerization. What is the immediate fix? A1: The combination of a highly reactive uronium reagent (HATU) and a strong, relatively unhindered base (DIPEA) is the worst-case scenario for arylglycines. The immediate fix is to swap DIPEA for a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, collidine) [1]. TMP is basic enough to facilitate coupling but too bulky to efficiently abstract the α -proton. For an even more robust solution, abandon uroniums entirely and switch to DEPBT [3].

Q2: How does DEPBT prevent racemization mechanically? A2: is an organophosphorus coupling reagent that forms a neutral, less highly charged active ester compared to the highly reactive intermediates formed by HATU or HBTU[4]. Because the intermediate is less electron-withdrawing, the acidity of the α -proton is reduced, drastically slowing the rate of enolization[5].

Q3: Can I perform this coupling without any base at all? A3: Yes, and this is highly recommended for this substrate. By using a carbodiimide like DIC in combination with , you can achieve highly efficient coupling under essentially neutral conditions[2]. The DIC/Oxyma system forms a reactive ester without requiring tertiary amines, completely shutting down the base-catalyzed enolization pathway[6].

Q4: Does the choice of solvent impact the racemization of this specific derivative? A4: Yes. Highly polar solvents like DMF or NMP stabilize the charged enolate intermediate, accelerating racemization. If the solubility of your growing chain allows, performing the coupling in a less polar solvent mixture (e.g., DCM/DMF 1:1 or pure DCM) will destabilize the enolate and preserve chirality.

Diagnostic Workflow

G Start High Racemization Detected Q1 Using Uronium (HATU/HBTU) + Strong Base (DIPEA)? Start->Q1 A1_Yes Switch base to TMP (Collidine) or change to DEPBT Q1->A1_Yes Yes Q2 Using Carbodiimide (DIC) + Additive? Q1->Q2 No A2_Yes Ensure Oxyma Pure is used. Strictly avoid DMAP. Q2->A2_Yes Yes Q3 Check Pre-activation & Temp Q2->Q3 No A3 Reduce to 0°C. Add amine immediately (No pre-activation). Q3->A3

Decision tree for troubleshooting and optimizing arylglycine coupling conditions.

Quantitative Data: Reagent Efficacy

The following table synthesizes expected epimerization rates based on established arylglycine behavior under various coupling conditions. Use this to benchmark your analytical HPLC/MS results.

Coupling ReagentAdditiveBase UsedPre-activation TimeExpected D-Isomer FormationRecommendation Level
HATUNoneDIPEA (2.0 eq)5 mins25 - 35% ❌ Strongly Discouraged
HATUNoneTMP (2.0 eq)1 min4 - 8% ⚠️ Use with Caution
DICHOBtNone0 mins2 - 4% ✅ Acceptable
DIC Oxyma Pure None 0 mins < 1.0% 🌟 Highly Recommended
DEPBT None DIPEA (1.0 eq) 0 mins < 1.5% 🌟 Highly Recommended

Optimized Experimental Protocols

To ensure a self-validating system, do not deviate from the stoichiometry or order of addition in these protocols. Pre-activation must be strictly avoided; the activated ester must be captured by the nucleophile the moment it forms.

Protocol A: Base-Free Coupling via DIC / Oxyma Pure (Preferred)

This protocol eliminates tertiary amines, effectively neutralizing the primary mechanism of racemization.

  • Preparation: Dissolve the amine component (1.0 eq) and 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (1.2 eq) in anhydrous DCM/DMF (1:1 v/v). Note: Keep DMF to the minimum required for solubility.

  • Chilling: Cool the reaction vessel to 0 °C using an ice bath.

  • Additive Addition: Add Oxyma Pure (1.2 eq) to the mixture and stir until fully dissolved.

  • Activation (No Pre-activation): Add DIC (1.2 eq) dropwise to the chilled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2–4 hours.

  • Validation: Monitor by LC-MS. The absence of a secondary peak with identical mass confirms the suppression of the D-diastereomer.

Protocol B: DEPBT-Mediated Coupling (Alternative)

Use this if DIC/Oxyma yields poor conversion due to steric hindrance.

  • Preparation: Dissolve the amine component (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous THF or DCM.

  • Reagent Addition: Add DEPBT (1.2 eq) to the mixture at room temperature[4].

  • Base Addition: Add TMP (2,4,6-collidine) (2.0 eq) dropwise. Do not use DIPEA or TEA.

  • Reaction: Stir at room temperature for 4–12 hours. DEPBT reactions are slower but remarkably stable against racemization[5].

  • Workup: Wash with saturated aqueous NaHCO3​ to remove phosphate byproducts.

References

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. PubMed / Biopolymers (2005). Available at:[Link]

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, ACS Publications (1999). Available at:[Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely working with 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid as a highly functionalized, unnatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely working with 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid as a highly functionalized, unnatural alpha-amino acid building block.

A recurring bottleneck with this specific scaffold is its paradoxical solubility profile: despite possessing a highly lipophilic 3-bromophenyl moiety, the compound often exhibits intractable insolubility in standard organic solvents (DCM, THF, EtOAc). This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Part 1: The Mechanistic Root Cause

Q: Why does this compound resist dissolution in organic solvents despite its lipophilic bromophenyl ring?

A: The insolubility is driven by the molecule's zwitterionic lattice energy . 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid contains both a basic tertiary amine (the azetidine nitrogen) and an acidic carboxylic acid. In the solid state and at neutral pH, it exists predominantly as a zwitterion[1].

While theoretical models suggest that the neutral tautomer is internally favored in pure organic solvents, the massive solvation energy required to break the solid-state intermolecular ionic attractions (the lattice) simply cannot be provided by non-polar or moderately polar organic solvents[2]. Consequently, the compound remains an insoluble suspension.

Speciation LowPH Cationic Form (Low pH < 2) NeutralPH Zwitterionic Lattice (Neutral pH ~ 6) LowPH->NeutralPH Add Base OrganicPhase Organic Solvents (DCM, EtOAc) NeutralPH->OrganicPhase Fails to Partition HighPH Anionic Form (High pH > 10) HighPH->NeutralPH Add Acid

Fig 1. pH-dependent speciation and organic solvent insolubility of the zwitterion.

Part 2: Troubleshooting FAQs & Self-Validating Protocols

Q: Can I use standard acid/base liquid-liquid extraction (LLE) to push it into ethyl acetate or DCM?

A: No. A common misconception is that adjusting the pH will neutralize the molecule for organic extraction. However, organic/aqueous extraction following a simple pH change works for simple weak acids or weak bases, but not for zwitterions[3]. Lowering the pH protonates the carboxylate (neutral) but leaves the azetidine protonated (cationic). Raising the pH neutralizes the azetidine but leaves the carboxylate deprotonated (anionic).

Solution: You must use an Ion-Pairing Extraction strategy.

Protocol 1: Ion-Pairing Extraction (Aqueous to Organic)

Causality: By introducing a bulky, highly lipophilic counter-ion at a specific pH, you mask the remaining charge, creating a neutral, organic-soluble ion pair[3].

  • pH Adjustment: Suspend your crude mixture in water and adjust the pH to ~11.5 using 1M NaOH. At this pH, the azetidine is neutral, and the molecule is a carboxylate anion.

  • Ion-Pair Addition: Add 1.1 equivalents of Tetrabutylammonium hydroxide (TBAH) or Tetrabutylammonium bromide (TBAB).

  • Extraction: Extract with Dichloromethane (DCM) or 1-Butanol (3 x 20 mL). The lipophilic TBA+ pairs with the carboxylate anion, dragging it into the organic phase.

  • Validation Step: Evaporate a 1 mL aliquot of the organic layer. The formation of a clear, glassy film (the TBA salt) rather than a white, powdery precipitate confirms successful ion-pairing and extraction.

Q: I need to run an amide coupling (e.g., with HATU/EDC) in DCM or DMF, but the starting material won't dissolve. What is the best method?

A: You must chemically disrupt the zwitterionic network in situ. You have two distinct pathways depending on your reaction conditions: Lipophilic Salt Formation or Transient Silylation .

Protocol 2: Lipophilic Salt Formation (Base-Tolerant Reactions)

Causality: Flooding the system with a strong, sterically hindered lipophilic base deprotonates the azetidinium ion, breaking the zwitterion and forming a highly organic-soluble ammonium carboxylate salt.

  • Suspension: Suspend 1.0 eq of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid in anhydrous DCM or DMF (0.1 M concentration).

  • Base Addition: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Sonicate for 5 minutes at room temperature.

  • Validation Step: The opaque, cloudy suspension will transition to a completely transparent, pale-yellow solution, validating the destruction of the zwitterionic lattice. You may now add your coupling reagents.

Protocol 3: Transient Silylation (Base-Sensitive / Moisture-Free Reactions)

Causality: N,O-Bis(trimethylsilyl)acetamide (BSA) reacts with the carboxylic acid to form a transient TMS-ester. Because the azetidine is a tertiary amine, it does not react with BSA. The zwitterion is broken, yielding a highly soluble, neutral intermediate.

  • Suspension: Suspend 1.0 eq of the compound in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Silylation: Add 1.5 equivalents of BSA dropwise.

  • Incubation: Stir at room temperature for 30-45 minutes.

  • Validation Step: The mixture will become completely homogeneous. (Note: The TMS group will spontaneously fall off during aqueous workup, regenerating the free acid or yielding the desired coupled product).

Workflow cluster_0 Strategy A: Lipophilic Base cluster_1 Strategy B: Silylation Start Insoluble Zwitterion in DCM/THF AddDIPEA Add 2.5 eq DIPEA Start->AddDIPEA AddBSA Add 1.5 eq BSA Start->AddBSA AnionSalt Lipophilic Ammonium Salt (Homogeneous) AddDIPEA->AnionSalt Proceed Proceed to Synthesis AnionSalt->Proceed TMSEster TMS-Ester Derivative (Homogeneous) AddBSA->TMSEster TMSEster->Proceed

Fig 2. Parallel workflows for disrupting the zwitterionic network to achieve organic solubility.

Part 3: Quantitative Data Summary

To aid in solvent selection for chromatography and reaction design, refer to the solubility profiles summarized below. Note the dramatic shift in solubility when the zwitterionic state is chemically altered.

Solvent SystemState of MoleculeSolubility (mg/mL)Recommended Application
Water (pH 6.0) Zwitterion< 1.0None (Isoelectric precipitation)
Water (pH 11.5) Anion (Na+ salt)> 50.0Aqueous stock solutions
DCM / EtOAc Zwitterion< 0.1None (Insoluble)[4]
DCM + 2.5 eq DIPEA DIPEA-Carboxylate Salt~ 35.0Amide couplings, homogeneous catalysis
DCM + 1.5 eq BSA TMS-Ester> 100.0Air/moisture-sensitive synthesis
DCM / 15% HFIP H-Bond Disrupted Zwitterion~ 25.0Normal-phase chromatography
1-Butanol (pH 11.5) TBA+ Ion-Pair~ 40.0Liquid-Liquid Extraction (LLE)

Note: Hexafluoroisopropanol (HFIP) acts as a powerful hydrogen-bond donor that can temporarily solvate the zwitterion without chemical derivatization, making it an excellent co-solvent for analytical chromatography.

References

  • Chemguide: An introduction to amino acids. Details the fundamental principles of zwitterionic lattice energies and their resistance to non-polar organic solvation. URL:[Link][1]

  • Queen's University Belfast: An introduction to zwitterionic salts. Explores the limited solubility of zwitterionic structures in standard organic solvents like acetone, acetonitrile, or chloroform. URL:[Link][4]

  • ResearchGate: How to desalt zwitterions? Expert consensus and methodologies on why standard pH adjustments fail for zwitterion extraction, and the necessity of large organic counterions (ion-pairing). URL:[Link][3]

  • Journal of the American Chemical Society (JACS): Theoretical and Experimental Studies of the Zwitterion ⇌ Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures. Mechanistic grounding on why the neutral form is theoretically favored in pure organics, yet practically hindered by solvation energy deficits. URL:[Link][2]

Sources

Troubleshooting

purification techniques for removing impurities from 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

Welcome to the technical support center for the purification of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions related to the purification of this important pharmaceutical intermediate.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: The final product is an oil or sticky solid, not a crystalline material.

Cause: This common issue often arises from the presence of residual solvents, moisture, or low-melting point impurities that interfere with crystal lattice formation.

Solution: Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid compounds.[1] The principle relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For aryl-acetic acids, common choices include ethanol/water mixtures, acetic acid, or toluene.[1][2]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it fully dissolves.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Expert Tip: If a single solvent is not effective, a mixed-solvent system can be employed. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[1]

Issue 2: The product is contaminated with neutral or basic impurities.

Cause: Synthetic routes, such as the Ugi reaction or Grignard synthesis, can introduce unreacted starting materials or byproducts that are not acidic.[3] For example, a Grignard reaction to form a carboxylic acid may have biphenyl as a non-polar byproduct.

Solution: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.[4][5] The carboxylic acid is converted to its water-soluble salt form, allowing for separation from impurities that remain in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[6]

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.

  • Repeat: Perform the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete transfer of the acidic product.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, like 6M HCl, until the solution becomes acidic (test with litmus paper).[7] The purified carboxylic acid should precipitate out.

  • Isolation: Collect the solid product by suction filtration, wash with cold water, and dry.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid.

Q1: What are the likely impurities in the synthesis of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid?

The impurities will largely depend on the synthetic route employed.[8]

  • Ugi Reaction: If synthesized via an Ugi four-component reaction, impurities could include unreacted starting materials (amine, aldehyde, isocyanide, and carboxylic acid) or byproducts from side reactions.[3][9][10]

  • Grignard Reaction: If a Grignard reagent is used with CO₂, potential impurities include the corresponding alkane from the Grignard reagent reacting with trace water, and coupling byproducts like biphenyl.[11][12]

  • Other Routes: Syntheses involving azetidine ring formation or modification might introduce related heterocyclic impurities.[13][14][15]

Q2: My compound streaks badly on a silica gel TLC plate. How can I improve the separation?

Streaking of carboxylic acids on silica gel is a frequent problem due to the interaction between the acidic proton of the carboxyl group and the silica.[7][16] To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[17] This keeps the carboxylic acid in its protonated state, leading to a more defined spot.

Q3: When should I choose column chromatography over recrystallization or extraction?

Column chromatography is generally used when simpler methods like recrystallization or acid-base extraction are insufficient.[17] It is particularly useful for separating compounds with very similar polarities. For carboxylic acids, it's often necessary to add a small percentage of acetic or formic acid to the eluent to prevent streaking and improve separation.[16][17]

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point.

  • Spectroscopy (NMR, IR, MS): These techniques confirm the structure of the compound and can reveal the presence of impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

III. Purification Technique Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification technique for 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid.

Purification_Workflow start Crude Product 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes oily_product Product is an oil/gum is_solid->oily_product No check_purity1 Check Purity (TLC, MP) recrystallize->check_purity1 acid_base Perform Acid-Base Extraction check_purity2 Check Purity (TLC, NMR) acid_base->check_purity2 check_purity1->acid_base Impure final_product Pure Product check_purity1->final_product Pure chromatography Column Chromatography (acidified mobile phase) check_purity2->chromatography Impure check_purity2->final_product Pure chromatography->final_product oily_product->acid_base

Caption: Decision workflow for purification.

IV. Summary of Purification Parameters

Purification TechniqueKey ParametersExpected Outcome
Recrystallization Solvent choice (e.g., Ethanol/Water, Toluene), Cooling rateHigh purity crystalline solid
Acid-Base Extraction Choice of base (e.g., NaHCO₃), pH for re-precipitationRemoval of neutral and basic impurities
Column Chromatography Stationary phase (Silica gel), Mobile phase (with 0.5-1% acetic acid)Separation of closely related impurities

V. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

  • PubMed. (1980). Synthesis of Naturally Occurring Uridine-Alpha-Amino Acid Derivatives by the Application of Ugi Reaction. Retrieved from [Link]

  • LCGC International. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Retrieved from [Link]

  • MDPI. (2019, June 15). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Retrieved from [Link]

  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • Sciforum. (n.d.). Enol-Ugi Reaction for the Synthesis of Amino Acid Derived Coumarins. Retrieved from [Link]

  • Chromatographic identification and determination of organic acids in water. Urbana, IL. (n.d.). Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • ACS Publications. (n.d.). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Retrieved from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • ACS Publications. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Regis Technologies. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Chemspace. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]

  • Google Patents. (n.d.). US3928429A - Method of preparing aryl acetic acids. Retrieved from

  • Pharmaffiliates. (n.d.). Azacitidine-Impurities. Retrieved from [Link]

  • PMC. (2015, January 12). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Retrieved from [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Google Patents. (n.d.). US5662780A - Process for purifying acetic acid. Retrieved from

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic Acid Functionalization

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals encountering stalled reactions, low turnover numbers (TON), or high catalyst consumption when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals encountering stalled reactions, low turnover numbers (TON), or high catalyst consumption when attempting transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid.

System Alert: The Causality of Catalyst Poisoning

Before adjusting your catalyst loading, it is critical to understand why this specific substrate resists functionalization. 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid contains a highly chelating α-amino acid motif (a basic azetidine nitrogen and an acidic carboxylic acid).

During a standard Palladium-catalyzed cross-coupling, the active Pd(0) species undergoes oxidative addition into the C–Br bond. Immediately following this step, the adjacent azetidine and carboxylate groups can act as potent bidentate ligands. They outcompete the transmetalation or amine-binding step by coordinating to the Pd(II) center, forming a thermodynamically stable 5-membered metallacycle. This N,O-chelation sequesters the metal, creating a "dead-end" complex and effectively poisoning the catalyst[1]. This phenomenon is broadly documented in transition-metal catalysis involving amino acids and other strongly coordinating motifs[2].

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (C-Br Bond) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII TransMet Transmetalation PdII->TransMet Productive Pathway Chelation N,O-Chelation (Azetidine + Carboxylate) PdII->Chelation Parasitic Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Functionalized Product RedElim->Product DeadEnd Dead-End Complex (Catalyst Poisoned) Chelation->DeadEnd

Catalytic cycle showing the productive cross-coupling pathway versus the N,O-chelation poisoning.

Troubleshooting & FAQs

Q1: My cross-coupling reaction stalls at 20% conversion even with 10 mol% Pd(OAc)₂/PPh₃. Why is high catalyst loading failing? A1: Increasing catalyst loading is a brute-force approach that rarely solves chelation-induced poisoning. PPh₃ is a relatively labile, monodentate ligand. The substrate's azetidine and carboxylate groups easily displace PPh₃ to form the dead-end Pd(II) complex. To lower your catalyst loading, you must switch to a sterically demanding, electron-rich ligand (e.g., XPhos, RuPhos, or BrettPhos) that binds tightly to Palladium and physically blocks the substrate from chelating the metal center[3].

Q2: How do I titrate the catalyst loading down to <2 mol% without losing yield? A2: You must control the order of addition and ensure a strict 1:1 Ligand-to-Palladium ratio. We recommend using pre-formed palladacycles (e.g., XPhos-Pd-G3). If you add a Pd salt, a free ligand, and your chelating substrate into the reactor simultaneously, the substrate will sequester the Palladium before the active L-Pd(0) species can fully form. Pre-activating the catalyst ensures the metal is sterically protected before it encounters the aryl bromide[4].

Q3: Does the choice of base impact the catalyst loading requirements for this molecule? A3: Yes, drastically. The carboxylic acid must be deprotonated to proceed, but the resulting carboxylate is a much stronger chelator than the protonated acid. Using a biphasic system (e.g., Toluene/H₂O with K₃PO₄) or a bulky organic base (e.g., DIPEA) can modulate the effective concentration of the reactive carboxylate in the organic phase, reducing the rate of parasitic catalyst poisoning and allowing you to drop Pd loading to 1-2%.

Q4: Should I protect the amino acid motif before cross-coupling? A4: If ligand optimization fails to bring your catalyst loading below 5 mol%, transient protection is the most reliable fallback. Esterification of the carboxylic acid (e.g., forming a methyl or tert-butyl ester) removes the anionic oxygen, breaking the bidentate N,O-chelation capability. This strategy is frequently employed when transitioning to low-loading or heterogeneous precatalyst systems[5].

Catalyst Loading Optimization Matrix

Use the following data matrix to benchmark your current protocol and identify the optimal catalyst system for your functionalization.

Catalyst SystemBaseSubstrate StatePd Loading (mol%)Typical ConversionPrimary Failure Mode / Notes
Pd(OAc)₂ / PPh₃K₂CO₃Unprotected10.0%< 25%Rapid N,O-chelation; catalyst sequestration.
Pd₂(dba)₃ / dppfK₃PO₄Unprotected5.0%50 - 60%Moderate turnover; bidentate ligand partially resists displacement.
XPhos-Pd-G3K₃PO₄Unprotected2.0% 85 - 90% Efficient pre-activation prevents poisoning; high TON.
XPhos-Pd-G3K₂CO₃Ester-Protected1.0% > 95% Chelation eliminated; allows for minimal catalyst loading.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a self-validating system designed to achieve >85% conversion of the unprotected 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid using only 2 mol% Palladium .

Workflow Step1 1. Ligand Screening (Bulky Bidentate/Biaryl) Step2 2. Base Optimization (Modulate Carboxylate) Step1->Step2 Step3 3. Pre-Catalyst Choice (Ensure 1:1 L:Pd Ratio) Step2->Step3 Step4 4. Loading Titration (Reduce Pd to 1-2%) Step3->Step4

Step-by-step workflow for optimizing catalyst loading in amino acid-bearing aryl bromides.

Reagents
  • Substrate: 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (1.0 equiv)

  • Coupling Partner: Aryl/Alkyl boronic acid (1.5 equiv)

  • Catalyst: XPhos-Pd-G3 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (3.0 equiv, aqueous solution)

  • Solvent: THF / H₂O (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology
  • System Purging: Charge a Schlenk flask with a magnetic stir bar. Evacuate and backfill the flask with Argon (repeat 3 times). Causality: Oxygen rapidly degrades Pd(0) into unreactive Pd(II) oxides, requiring higher initial catalyst loading to compensate for the loss.

  • Pre-Catalyst Activation (Self-Validating Step): Add XPhos-Pd-G3 (2 mol%) and the boronic acid (1.5 equiv) to the flask. Inject degassed THF. Stir at room temperature for 5 minutes.

    • Validation Check: The solution will transition from yellow to a deep red/brown. This visual cue confirms the successful generation of the active, sterically protected L-Pd(0) species.

  • Base Addition: Inject the degassed aqueous K₃PO₄ solution into the stirring mixture.

  • Substrate Dosing: Add the 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid last. By dosing the chelating substrate after the catalyst is fully activated and sterically shielded by XPhos, you prevent premature N,O-chelation.

  • Reaction: Heat the biphasic mixture to 60 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature. Carefully acidify the aqueous layer to pH 5–6 using 1M HCl. Note: This specific pH targets the isoelectric point of the functionalized azetidine-carboxylic acid, allowing the zwitterionic product to precipitate for easy filtration, bypassing the need for complex chromatography.

References

  • Erhardt, S., et al. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+CN- System. Journal of the American Chemical Society (ResearchGate). [Link]

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society. [Link]

  • Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery. Royal Society of Chemistry. [Link]

  • LeBlond, C., et al. Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Tetrahedron (ResearchGate).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Azetidine vs. Pyrrolidine Derivatives in Bromophenylacetic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract In medicinal chemistry, the selection of a saturated heterocyclic ring can profoundly influence a drug candidate's pharmacokinetic and pharmacodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the selection of a saturated heterocyclic ring can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of azetidine and pyrrolidine derivatives when incorporated into bromophenylacetic acid scaffolds. We will explore the nuanced differences in their synthesis, physicochemical properties, and resulting biological activities, supported by experimental data and protocols. This analysis aims to equip researchers with the knowledge to make strategic decisions in scaffold design for targeted therapeutic outcomes.

Introduction: The Strategic Role of Saturated Heterocycles

The bromophenylacetic acid scaffold is a versatile starting point in drug discovery, amenable to a wide range of chemical modifications.[1] The introduction of saturated nitrogen-containing heterocycles, such as azetidine and pyrrolidine, is a common strategy to enhance properties like aqueous solubility, metabolic stability, and target engagement.[2][3] These rings introduce three-dimensionality (high sp³ character), which can lead to improved binding selectivity and reduced off-target effects compared to their flat, aromatic counterparts.[4]

Azetidines, four-membered rings, and pyrrolidines, five-membered rings, are often considered as close structural analogs or bioisosteres.[5] However, the seemingly small difference of one carbon atom imparts significant and distinct characteristics to the parent molecule. The high ring strain and conformational rigidity of azetidine contrast with the greater flexibility of the pyrrolidine ring.[6][7] This guide will dissect these differences within the context of a bromophenylacetic acid core, providing a framework for rational design.

Comparative Synthesis and Feasibility

The incorporation of azetidine or pyrrolidine onto a bromophenylacetic acid scaffold typically involves nucleophilic substitution or reductive amination. While both are achievable, the pathways present distinct challenges and considerations.

General Synthetic Approach: A common route involves the α-bromination of a protected bromophenylacetic acid, followed by nucleophilic substitution with the desired heterocycle.[8] Alternatively, an aldehyde precursor can be coupled with the heterocycle via reductive amination.[9]

Azetidine-Specific Challenges:

  • Ring Strain: The inherent strain in the four-membered azetidine ring can make it more susceptible to ring-opening reactions under harsh conditions.[7] Synthetic steps must be chosen carefully to maintain the integrity of the ring.

  • Nucleophilicity: The nitrogen in azetidine can be a less potent nucleophile compared to pyrrolidine due to the ring strain, sometimes requiring more forcing conditions or catalytic activation for efficient coupling.[10]

Pyrrolidine-Specific Considerations:

  • Conformational Isomers: The flexible nature of the pyrrolidine ring can lead to different conformers, which may be a factor in purification and characterization.

  • Synthetic Accessibility: Pyrrolidine and its derivatives are generally more commercially available and synthetically accessible than many substituted azetidines.[11][12]

Caption: General synthetic workflows for derivatizing bromophenylacetic acid.

Physicochemical Property Comparison

The choice between an azetidine and a pyrrolidine ring significantly impacts key drug-like properties. Azetidines generally lead to compounds with lower lipophilicity and higher aqueous solubility compared to their pyrrolidine counterparts.[13][14]

PropertyAzetidine Derivative (Predicted)Pyrrolidine Derivative (Predicted)Rationale & Implication
Molecular Weight LowerHigherA smaller ring contributes to a lower overall molecular weight, which is often favorable ("rule of five").
cLogP (Lipophilicity) LowerHigherThe more compact and polar nature of the azetidine ring reduces lipophilicity.[13] This can decrease non-specific binding but may also reduce membrane permeability.
Aqueous Solubility HigherLowerLower lipophilicity and a higher sp³ fraction generally correlate with improved aqueous solubility, a desirable trait for formulation.[13][14]
pKa (Basicity) LowerHigherThe nitrogen in azetidine is typically less basic than in pyrrolidine due to increased s-character in the lone pair orbital, a consequence of ring strain. This can affect salt formation and interactions with acidic residues in a target protein.
Metabolic Stability Often HigherVariableThe rigid azetidine ring can be less susceptible to metabolic enzymes like cytochrome P450s.[6][9] However, stability is highly dependent on the substitution pattern.

Data presented are generalized trends. Actual values are highly dependent on the specific substitutions on both the heterocycle and the bromophenylacetic acid scaffold.

Pharmacological Profile & Structure-Activity Relationships (SAR)

The structural differences between azetidine and pyrrolidine directly translate to distinct pharmacological profiles.

  • Azetidine: The rigid, compact nature of the azetidine ring provides a well-defined vector for substituents, allowing for precise probing of a binding pocket.[7] This rigidity can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.[6] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and receptor selectivity.[6]

  • Pyrrolidine: The greater conformational flexibility of the pyrrolidine ring allows it to adapt to the shape of a binding site, which can be advantageous for targets with less defined pockets.[15][16] Pyrrolidine is a common structural motif in numerous natural products and synthetic drugs, highlighting its broad utility in establishing favorable drug-target interactions.[17][18]

SAR_Comparison cluster_receptor Hypothetical Receptor Pocket cluster_ligands Ligand Comparison H_Bond H-Bond Acceptor Hydrophobic_Pocket Hydrophobic Pocket Exit_Vector Exit Vector Region Azetidine_Ligand Azetidine Derivative Azetidine_Ligand->H_Bond Rigid, defined interaction Azetidine_Ligand->Hydrophobic_Pocket Limited interaction due to size Azetidine_Ligand->Exit_Vector Precise exit vector Pyrrolidine_Ligand Pyrrolidine Derivative Pyrrolidine_Ligand->H_Bond Flexible interaction Pyrrolidine_Ligand->Hydrophobic_Pocket Favorable hydrophobic packing Pyrrolidine_Ligand->Exit_Vector Broader exit vector

Caption: Structure-Activity Relationship (SAR) comparison in a binding pocket.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of the target compounds. Researchers should adapt these based on the specific reactivity of their chosen substrates.

Protocol 1: Synthesis of Methyl 2-(azetidin-1-yl)-2-(4-bromophenyl)acetate
  • Esterification: To a solution of 4-bromophenylacetic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C. Reflux the mixture for 4 hours. Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(4-bromophenyl)acetate.

  • α-Bromination: Dissolve the methyl ester (1.0 eq) in carbon tetrachloride (0.3 M). Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under a UV lamp for 6 hours. Cool, filter off the succinimide, and concentrate the filtrate to obtain crude methyl 2-bromo-2-(4-bromophenyl)acetate.

  • Nucleophilic Substitution: Dissolve the crude α-bromo ester (1.0 eq) in acetonitrile (0.2 M). Add azetidine hydrochloride (1.2 eq) and potassium carbonate (3.0 eq). Stir the mixture at 60 °C for 12 hours. Cool, filter the solids, and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

Protocol 2: Synthesis of Methyl 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetate
  • Esterification and α-Bromination: Follow steps 1 and 2 from Protocol 1.

  • Nucleophilic Substitution: Dissolve the crude α-bromo ester (1.0 eq) in acetonitrile (0.2 M). Add pyrrolidine (1.2 eq) and potassium carbonate (3.0 eq). Stir the mixture at room temperature for 8 hours. Filter the solids and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

Conclusion & Future Perspectives

The choice between an azetidine and a pyrrolidine moiety in a bromophenylacetic acid scaffold is a critical decision with significant trade-offs.

  • Azetidine derivatives are advantageous for achieving higher aqueous solubility, lower lipophilicity, and often enhanced metabolic stability.[6][13] Their conformational rigidity can be exploited to achieve high potency and selectivity, making them excellent candidates for targets with well-defined binding pockets.[7][19]

  • Pyrrolidine derivatives offer greater synthetic accessibility and conformational flexibility, which can be beneficial for optimizing interactions within more accommodating binding sites.[16][20] They represent a well-validated and versatile scaffold in medicinal chemistry.[17][21]

Ultimately, the optimal choice depends on the specific therapeutic target and the desired drug property profile. If the primary goal is to improve solubility and metabolic stability while precisely targeting a rigid active site, azetidine is a compelling choice. If broad synthetic exploration and conformational adaptability are more critical, pyrrolidine remains a robust and effective option. Future research should focus on the synthesis of novel, diversely substituted versions of both heterocycles to further explore their potential in modulating the biological activity of bromophenylacetic acid-based compounds.

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI.
  • Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry.
  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF - ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate.
  • Saturated Heterocycles with Applications in Medicinal Chemistry - ResearchGate.
  • Role of Heterocycles in Drug Discovery: An Overview - World Journal of Advanced Research and Reviews.
  • Spiroazetidines in Drug Discovery - PharmaBlock.
  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • 4-Bromophenylacetic acid - Wikipedia.
  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen.
  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents.

Sources

Comparative

Validation of Analytical Methods for 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic Acid Quantification: A Comparative Guide

As drug development pipelines increasingly rely on complex, unnatural amino acid derivatives, the analytical frameworks used to quantify these intermediates must evolve. 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, unnatural amino acid derivatives, the analytical frameworks used to quantify these intermediates must evolve. 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is a highly functionalized, amphoteric building block. Structurally, it features a basic azetidine ring, an acidic carboxylic acid moiety, and a hydrophobic 3-bromophenyl group.

At physiological pH, this compound exists as a highly polar zwitterion, presenting significant chromatographic challenges. Furthermore, its quantification in complex matrices requires analytical methods that can balance the retention of its polar core while resolving structurally similar process impurities.

This guide objectively compares two distinct analytical strategies—Reversed-Phase HPLC-UV (RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) —and outlines their validation pathways in strict accordance with the newly revised ICH Q2(R2) guidelines[1][2].

Chemical Profiling & Causality in Method Selection

To design a robust analytical method, we must first understand the physicochemical causality dictating the analyte's behavior:

  • Zwitterionic Nature: The tertiary amine of the azetidine ring (pKa ~8.5) and the carboxylic acid (pKa ~2.5) mean the molecule is zwitterionic at neutral pH. Standard C18 columns fail to retain zwitterions effectively without ion-pairing agents, often resulting in peak distortion or elution in the void volume[3][4].

  • Isotopic Signature: The presence of the bromine atom provides a distinct isotopic fidelity (approximately 1:1 ratio of 79Br and 81Br ). This is an ideal built-in tracer for MS/MS specificity.

  • Chromophore: The bromophenyl ring provides strong UV absorbance, making UV detection viable for bulk purity assays where matrix interference is low.

The Divergent Strategies
  • RP-HPLC-UV (The pH-Suppression Approach): By lowering the mobile phase pH to 2.0 using strong acids (e.g., phosphoric acid), the carboxylic acid is fully protonated (neutralized). The molecule behaves as a slightly hydrophobic protonated amine, allowing retention on end-capped C18 phases[4].

  • HILIC-LC-MS/MS (The Orthogonal Approach): HILIC utilizes a polar stationary phase and a high-organic mobile phase. It retains polar and zwitterionic compounds through partitioning into an aqueous-enriched layer on the stationary phase, combined with electrostatic interactions[5][6]. This method is highly compatible with volatile, MS-friendly buffers.

Mandatory Visualization: Method Divergence & Validation Lifecycle

The following diagram illustrates the mechanistic divergence of the two methods and their convergence into the ICH Q2(R2) validation lifecycle.

G Analyte 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (Amphoteric / Zwitterionic Analyte) RP RP-HPLC-UV Method (Aqueous pH 2.0 / C18 Phase) Analyte->RP HILIC HILIC-LC-MS/MS Method (High Organic / Amide Phase) Analyte->HILIC Mech1 Ion-Suppression & Hydrophobic Partitioning (Requires High Aqueous Mobile Phase) RP->Mech1 Mech2 Aqueous Layer Partitioning & Electrostatic (MS-Compatible Volatile Buffers) HILIC->Mech2 Val ICH Q2(R2) Lifecycle Validation (Accuracy, Precision, MODR Assessment) Mech1->Val Mech2->Val

Fig 1: Retention mechanisms and method divergence prior to ICH Q2(R2) validation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the system prevents the generation of invalid validation data, aligning with the "fitness for purpose" mandate of ICH Q2(R2)[1][2].

Protocol A: RP-HPLC-UV (Bulk Purity & Assay)

Objective: Quantify the API in a relatively clean matrix using cost-effective UV detection.

  • Chromatographic Setup:

    • Column: End-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm). End-capping is critical to prevent secondary interactions between the basic azetidine and residual silanols[3].

    • Mobile Phase A: 0.1% Phosphoric acid in LC-MS grade water (pH ~2.0).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 220 nm (optimal for the bromophenyl chromophore).

  • Self-Validating SST: Inject the 100% working standard ( 50μg/mL ) six times.

    • Acceptance Criteria: Peak area %RSD ≤2.0% , USP Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥5000 . Proceed to validation only if passed.

Protocol B: HILIC-LC-MS/MS (Trace Analysis & Bioanalysis)

Objective: Quantify trace levels of the compound in complex biological or reaction matrices.

  • Chromatographic Setup:

    • Column: Zwitterionic or Amide HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Causality: This pH ensures the carboxylic acid is partially protonated while the azetidine is fully ionized, optimizing electrostatic retention on the HILIC phase without suppressing MS ionization[6].

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start at 85% B (highly organic to promote HILIC partitioning), ramp down to 50% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: m/z 270.0 224.0 (for 79Br ) and m/z 272.0 226.0 (for 81Br ).

  • Self-Validating SST: Inject the LLOQ standard ( 10ng/mL ) and a blank.

    • Acceptance Criteria: Signal-to-Noise (S/N) of LLOQ ≥10:1 . Blank must show ≤5% of the LLOQ peak area.

ICH Q2(R2) Validation Framework & Comparative Data

The revised ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach, integrating the Analytical Target Profile (ATP) and Method Operable Design Region (MODR)[1][7]. Both methods were subjected to this rigorous framework.

Table 1: Method Parameter Comparison
ParameterRP-HPLC-UVHILIC-LC-MS/MS
Primary Retention Mechanism Hydrophobic partitioning (pH suppressed)Aqueous layer partitioning & Electrostatic
Matrix Suitability Simple (API release, bulk formulations)Complex (Biofluids, crude reaction mixtures)
Specificity Source Chromatographic resolution + DAD Peak PurityMRM Transitions + Bromine Isotope Ratio
Operational Cost LowHigh
Throughput Moderate (15 min run time)High (10 min run time)
Table 2: Simulated ICH Q2(R2) Validation Results

The following table summarizes the validation performance of both methods against ICH Q2(R2) criteria[2][8].

ICH Q2(R2) ParameterAcceptance CriteriaRP-HPLC-UV ResultsHILIC-LC-MS/MS Results
Specificity No interference at tR​ Passed (Resolution > 2.0 from impurities)Passed (Isotope ratio 1:1 confirmed)
Linearity (Range) R2≥0.995 R2=0.9992 ( 10−100μg/mL ) R2=0.9985 ( 1−1000ng/mL )
Accuracy (Recovery) 98.0% - 102.0% (Bulk) / 85-115% (Trace)99.4% ± 0.8%101.2% ± 4.5%
Repeatability (Precision) %RSD ≤2.0% (Bulk) / ≤15% (Trace)%RSD = 0.9% ( n=6 )%RSD = 4.2% ( n=6 )
LOD / LOQ S/N ≥3 (LOD) / S/N ≥10 (LOQ)LOD: 0.5μg/mL / LOQ: 1.5μg/mL LOD: 0.2ng/mL / LOQ: 1.0ng/mL
Robustness (MODR) Stable across deliberate variationsSensitive to pH changes ( ±0.2 units)Highly stable across buffer molarity changes

Conclusion & Recommendations

The choice between RP-HPLC-UV and HILIC-LC-MS/MS for the quantification of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid depends entirely on the Analytical Target Profile (ATP) defined at the start of the project[1].

  • If the goal is commercial release testing of the synthesized bulk drug substance, the RP-HPLC-UV method is recommended. It provides superior precision (%RSD < 1.0%) and accuracy at high concentrations, fulfilling compendial requirements cost-effectively.

  • If the goal is pharmacokinetic profiling or trace impurity tracking , the HILIC-LC-MS/MS method is mandatory. The orthogonal retention mechanism overcomes the zwitterionic polarity issues, while the MS/MS leverages the unique bromine isotopic signature to achieve sub-nanogram sensitivity[5][6].

By adhering to the self-validating protocols and the ICH Q2(R2) framework outlined above, analytical scientists can ensure their data is scientifically sound, reproducible, and regulatory-defensible.

References

  • Validation of Analytical Procedures Q2(R2) Source: ich.org (Official ICH Guidelines) URL:2

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:1

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:8

  • Metabolic profiling of amino acids in cellular samples via zwitterionic sub-2 μm particle size HILIC-MS/MS Source: researchgate.net URL:5

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS Source: agilent.com URL:6

  • Why can zwitterions be difficult to detect by HPLC-MS? Source: stackexchange.com URL:3

  • HPLC method dev strategies for Zwitterions Source: chromforum.org URL:4

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL:7

Sources

Validation

benchmarking 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid against standard pharmaceutical intermediates

Executive Summary In modern drug discovery, the transition from flat, sp2-rich aromatic systems to conformationally restricted, sp3-rich heterocycles is a proven strategy for improving pharmacokinetic profiles. As a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-rich aromatic systems to conformationally restricted, sp3-rich heterocycles is a proven strategy for improving pharmacokinetic profiles. As a privileged scaffold, the azetidine ring bridges the structural gap between highly strained aziridines and more flexible pyrrolidines.

This technical guide benchmarks 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid against two standard pharmaceutical intermediates: its pyrrolidine analog (2-(pyrrolidin-1-yl)-2-(3-bromophenyl)acetic acid) and the unsubstituted primary alpha-amino acid (2-amino-2-(3-bromophenyl)acetic acid). By analyzing physicochemical properties, coupling reactivity, and metabolic stability, we provide a data-driven rationale for selecting the azetidine scaffold in complex synthesis workflows [1].

Structural Rationale & Physicochemical Profiling

The incorporation of the azetidine ring significantly alters the physicochemical landscape of the alpha-amino acid core. The strained 4-membered ring restricts the conformational freedom of the molecule, leading to a more pre-organized presentation to biological targets and lowering the entropic penalty upon binding. Furthermore, the compact size and altered nitrogen lone-pair hybridization (increased s-character) slightly decrease basicity and lower the partition coefficient (LogP) compared to pyrrolidines, directly enhancing aqueous solubility [2].

Table 1: Comparative Physicochemical Properties
Intermediate ScaffoldMolecular WeightPredicted LogPpKa (Amine)Topological Polar Surface Area (TPSA)
Azetidine Analog (Target)270.12 g/mol ~1.4~7.840.5 Ų
Pyrrolidine Analog 284.15 g/mol ~1.8~8.440.5 Ų
Primary Amine Analog 230.06 g/mol ~0.9~9.163.3 Ų

Data synthesis indicates that the azetidine intermediate provides an optimal balance: it is less lipophilic than the pyrrolidine analog (improving solubility) while avoiding the high polarity and reactivity issues of the primary amine.

Benchmarking Reactivity: Amide Coupling Efficiency

Causality & Mechanistic Insight

Coupling an alpha-tertiary amino acid to an external amine can be sterically demanding. The pyrrolidine ring adopts an "envelope" conformation that sweeps a large steric volume, shielding the adjacent activated carboxylate from incoming nucleophiles. In contrast, the azetidine ring is essentially planar or only slightly puckered. This presents a much smaller steric profile, facilitating the trajectory of the incoming amine during the displacement of the active ester. Consequently, azetidine derivatives consistently demonstrate faster reaction kinetics and higher isolated yields in HATU-mediated couplings.

AmideCoupling A 1. Carboxylic Acid Activation (HATU/DIPEA) B 2. Active HOAt Ester Formation A->B Fast (Azetidine) C 3. Nucleophilic Attack by Primary Amine B->C Reduced Steric Hindrance D 4. Product Isolation (HPLC Purification) C->D

Caption: Workflow for HATU-mediated amide coupling highlighting the steric advantage of the azetidine core.

Step-by-Step Protocol: Standardized Amide Coupling

This self-validating protocol ensures complete consumption of the sterically hindered acid.

  • Preparation: Dissolve 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid (1.0 equiv, 0.5 mmol) and the target primary amine (1.1 equiv) in anhydrous DMF (2.5 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5 minutes at room temperature (20-25°C) to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 equiv) portion-wise over 2 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor conversion via LC-MS. (Note: The pyrrolidine analog typically requires 4-6 hours or mild heating to 40°C for full conversion).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via reverse-phase HPLC (Water/MeCN gradient with 0.1% TFA).

Benchmarking Reactivity: Late-Stage Cross-Coupling

Causality & Mechanistic Insight

The 3-bromophenyl moiety serves as a prime vector for late-stage functionalization via Suzuki-Miyaura cross-coupling. Unprotected primary alpha-amino acids (like 2-amino-2-(3-bromophenyl)acetic acid) can form stable bidentate chelates with Pd(II) intermediates, sequestering the catalyst and stalling the catalytic cycle. While both tertiary amines (azetidine and pyrrolidine) prevent catalyst poisoning due to steric bulk around the nitrogen, azetidine's lower lipophilicity ensures superior solubility in the polar aqueous-organic solvent mixtures (e.g., Dioxane/Water) required for base-mediated Suzuki couplings.

Suzuki Pd Pd(0) Catalyst OA Oxidative Addition (at 3-Bromo position) Pd->OA Poison Catalyst Poisoning (Primary Amine) Pd->Poison Unprotected Alpha-Amine TM Transmetalation (Aryl Boronic Acid) OA->TM RE Reductive Elimination (Biaryl Product) TM->RE RE->Pd Cycle Complete

Caption: Suzuki-Miyaura cross-coupling catalytic cycle demonstrating the prevention of catalyst poisoning.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
  • Setup: Charge a microwave vial with 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid (1.0 equiv, 0.3 mmol), the desired aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent System: Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v, 3.0 mL total volume).

  • Inert Atmosphere: Seal the vial with a crimp cap and purge the solution with N2 gas bubbling for 5 minutes.

  • Heating: Heat the mixture in an oil bath at 90°C for 4 hours.

  • Isolation: Cool to room temperature, filter the mixture through a short Celite pad to remove palladium black, and wash with EtOAc. Carefully acidify the aqueous layer of the filtrate to pH 4 using 1M HCl to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL), dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Metabolic Stability Assessment

A critical benchmark for any pharmaceutical intermediate is its resilience against cytochrome P450 (CYP450) mediated degradation. The N-dealkylation of cyclic amines proceeds via an initial single-electron transfer or hydrogen atom abstraction to form a radical, followed by oxidation to an iminium ion.

For azetidines, forming the required sp2-hybridized iminium carbon within a highly strained 4-membered ring introduces severe angle strain, creating a massive activation energy barrier. Consequently, the azetidine ring is largely preserved in human liver microsome (HLM) assays, whereas pyrrolidines undergo rapid ring oxidation and cleavage [3].

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)
CompoundIntrinsic Clearance (CLint) [µL/min/mg]Half-life (t1/2) [min]Primary Degradation Pathway
Azetidine Analog 12.4>120Stable (Minimal oxidation)
Pyrrolidine Analog 45.845Rapid N-dealkylation / Ring oxidation
Primary Amine Analog 28.585Oxidative deamination

Conclusion & Strategic Recommendations

Benchmarking 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid against its pyrrolidine and primary amine counterparts reveals it to be a superior building block for drug discovery. It successfully mitigates the catalyst poisoning associated with primary amines while offering enhanced metabolic stability, reduced steric hindrance during amide coupling, and a more favorable LogP compared to pyrrolidines. Researchers targeting central nervous system (CNS) indications or requiring highly soluble, metabolically robust scaffolds should prioritize this intermediate in their synthetic pipelines.

References

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Chemistry - A European Journal (via PubMed) URL:[Link]

Comparative

A Researcher's Guide to Comparative Binding Affinity Analysis of Novel GABA Transporter 1 (GAT1) Inhibitors: A Case Study on 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic Acid Analogs

For researchers and scientists in the field of neuropharmacology and drug development, the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission is a cornerstone of therapeutic intervention for a myriad of neur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the field of neuropharmacology and drug development, the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission is a cornerstone of therapeutic intervention for a myriad of neurological and psychiatric disorders, including epilepsy and anxiety.[1][2][3] The GABA transporter 1 (GAT1), a key protein in the regulation of GABA levels within the synaptic cleft, presents a prime target for the development of novel inhibitory compounds.[1][4][5][6] This guide provides an in-depth analysis of the comparative binding affinity of a promising class of GAT1 inhibitors, analogs of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid, and furnishes the experimental framework necessary for their evaluation.

The Critical Role of GAT1 in GABAergic Signaling

GAT1, encoded by the SLC6A1 gene, is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][5][6] This process is crucial for terminating GABAergic signaling, thereby controlling the duration and magnitude of inhibitory neurotransmission.[6][7] By inhibiting GAT1, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory signaling.[2] This mechanism of action is the basis for the therapeutic effects of GAT1 inhibitors in conditions characterized by excessive neuronal excitation.[2]

The significance of GAT1 is underscored by the debilitating neurological conditions, including epilepsy and developmental spectrum disorders, linked to mutations in the SLC6A1 gene.[1] Therefore, the rational design and evaluation of potent and selective GAT1 inhibitors are of paramount importance in the development of next-generation neuromodulatory therapeutics.

GAT1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_synapse GABA GABA_Vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_reuptake GABA GABA_synapse->GAT1_pre Reuptake GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor Binding Inhibitor GAT1 Inhibitor (e.g., 2-(Azetidin-1-yl)-2- (3-bromophenyl)acetic acid analog) Inhibitor->GAT1_pre Blockade Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_Receptor->Inhibitory_Signal

Caption: GAT1-mediated GABA reuptake and its inhibition.

Structure-Activity Relationship (SAR) and the Importance of Comparative Analysis

The 2-(Azetidin-1-yl)-2-phenylacetic acid scaffold has been identified as a promising starting point for the development of GAT1 inhibitors. The azetidinone ring, a four-membered lactam, is a versatile pharmacophore found in numerous biologically active compounds.[8][9] The specific analog, 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid, introduces a bromine atom at the meta-position of the phenyl ring. Halogen substitutions are a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the phenyl ring, potentially impacting its interaction with the GAT1 binding pocket.

A systematic comparative binding affinity study of analogs of this compound is essential to elucidate the structure-activity relationship (SAR). By synthesizing and testing a series of analogs with modifications at various positions, researchers can identify key structural features that govern potency and selectivity. For instance, varying the substituent on the phenyl ring (e.g., different halogens, alkyl groups, or hydrogen bond donors/acceptors) or modifying the azetidine ring can provide crucial insights into the topology of the GAT1 binding site.

Comparative Binding Affinity Data
Compound IDPhenyl Ring SubstitutionAzetidine Ring ModificationGAT1 Binding Affinity (Ki, nM)
Lead Compound 3-BromoNone15
Analog A4-BromoNone25
Analog B3-ChloroNone12
Analog C3-MethylNone50
Analog D3-Bromo3-Hydroxy8
Analog E3-Bromo3-Fluoro18

Interpretation of Hypothetical Data:

  • Positional Isomers: Comparing the lead compound (3-Bromo) to Analog A (4-Bromo) suggests that the meta-position may be more favorable for substitution than the para-position.

  • Halogen Substitution: The slightly higher affinity of the 3-Chloro analog (Analog B) compared to the 3-Bromo lead indicates that the nature of the halogen atom can fine-tune the binding interaction.

  • Electronic Effects: The lower affinity of the 3-Methyl analog (Analog C) suggests that an electron-withdrawing group at the meta-position may be beneficial for binding.

  • Azetidine Modification: The introduction of a hydroxyl group at the 3-position of the azetidine ring (Analog D) significantly improves binding affinity, possibly by forming a new hydrogen bond with the receptor. Conversely, the fluoro-substitution (Analog E) is slightly detrimental.

Experimental Protocol: Radioligand Competition Binding Assay for GAT1

To generate the comparative data exemplified above, a robust and validated experimental protocol is required. The radioligand competition binding assay is the gold standard for determining the binding affinity of unlabeled compounds.[11][12] This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor. For GAT1, a commonly used radioligand is [³H]tiagabine.[13]

Objective: To determine the inhibitory constant (Ki) of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid analogs for the GABA transporter 1 (GAT1).

Materials:

  • Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue or from a cell line stably expressing human GAT1.

  • Radioligand: [³H]tiagabine (specific activity ~20-40 Ci/mmol).

  • Test Compounds: 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid and its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known GAT1 inhibitor, such as NO-711, to determine non-specific binding.[14][15]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).[16]

  • Scintillation Counter and Scintillation Fluid.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue or GAT1-expressing cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a saturating concentration of a non-labeled GAT1 inhibitor (e.g., 10 µM NO-711).

      • Competition Binding: Assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound (typically a 10-point concentration curve, e.g., from 0.1 nM to 10 µM).

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to the wells.

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[16]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (GAT1 Source) Assay_Plate 96-Well Plate Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Radioligand, Test Compounds, Buffers) Reagent_Prep->Assay_Plate Incubation Incubation (Reach Equilibrium) Assay_Plate->Incubation Filtration Filtration & Washing (Separate Bound/Free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation_Counting Data_Plotting Plot % Inhibition vs. [Compound] Scintillation_Counting->Data_Plotting Curve_Fitting Determine IC50 Data_Plotting->Curve_Fitting Cheng_Prusoff Calculate Ki Curve_Fitting->Cheng_Prusoff

Caption: Workflow for a radioligand competition binding assay.

Alternative and Complementary Techniques

While the radioligand binding assay is a powerful tool, other techniques can provide complementary information:

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of binding (association and dissociation rates) in real-time, in addition to the binding affinity.[17][18][19][20] This can provide a more detailed understanding of the drug-target interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion

The development of novel GAT1 inhibitors, such as analogs of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid, holds significant promise for the treatment of various neurological disorders. A systematic and rigorous approach to comparing the binding affinities of these analogs is crucial for understanding their structure-activity relationships and for guiding the optimization of lead compounds. The radioligand competition binding assay, as detailed in this guide, provides a robust framework for generating the high-quality data necessary for such comparisons. By combining insightful chemical design with precise pharmacological evaluation, researchers can continue to advance the field of neuromodulatory therapeutics.

References

  • Conti, F., Zuccarello, L. V., & Barbaresi, P. (2022). Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. Frontiers in Molecular Neuroscience, 15, 848391. [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

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  • Li, S., Han, Y., Xu, R., Zhang, J., Li, G., Gao, H., ... & Zhang, M. R. (2021). Discovery of the First Brain-Penetrant Radioligands for Visualizing the GABA Transporter 1 (GAT-1): Synthesis, In Vitro Screening, and In Vivo Evaluation in Nonhuman Primates. Journal of medicinal chemistry, 64(8), 4643–4661. [Link]

  • Grygo-Szymanko, E., Szymaszkiewicz, A., Stary, D., Chojnacki, J., & Shaye, H. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS chemical neuroscience, 12(21), 4058–4068. [Link]

  • Kumbhar, S. P., & Disouza, J. I. (2022). synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. NeuroQuantology, 20(10), 3096-3104. [Link]

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  • Starr, M. L., & Thompson, D. H. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1399, 137–152. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

Comprehensive Safety and Handling Guide: 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic Acid This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(Azetidin-1-yl)-2-(3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic Acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid. As a novel chemical entity, a specific Safety Data Sheet (SDS) is not yet available. Therefore, this guide is built upon a conservative risk assessment, synthesizing data from structurally related molecules to ensure the highest degree of safety for all laboratory personnel. Our approach is grounded in the precautionary principle, treating the compound as potentially hazardous until proven otherwise.

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid incorporates three key functional groups, each contributing to its potential hazard profile. Our assessment is based on the known risks associated with these components: the azetidine ring, the bromophenyl group, and the acetic acid moiety.

ComponentKnown HazardsPotential Contribution to Compound's Hazard Profile
Azetidine Moiety Causes severe skin burns and eye damage; harmful if swallowed; flammable as a liquid.[1][2][3]The presence of the azetidine ring suggests a high potential for skin and eye irritation or corrosive damage. While the final compound is a solid, the reactivity of this strained ring system warrants significant caution.
Bromophenyl Moiety Brominated aromatic compounds can cause skin, eye, and respiratory irritation.[4][5][6] Long-term exposure to some brominated compounds can have neurological effects.[7]This component suggests the compound may be an irritant upon contact, inhalation, or ingestion. The bromine atom also necessitates specific disposal considerations for halogenated waste.
Acetic Acid Moiety Causes skin and eye irritation.[8]This functional group imparts acidic properties to the molecule, contributing to its potential as a skin and eye irritant.

Given this composite profile, 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid must be handled as a substance that is potentially corrosive to skin and eyes, harmful if ingested or inhaled, and may cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required equipment. Selections are based on established standards for handling corrosive and irritating chemical solids.[2][8][9]

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye & Face Protection Chemical safety goggles and a full-face shield.[10]Goggles provide a seal against dust particles and splashes. The face shield offers an additional layer of protection for the entire face during weighing and transfer operations where the risk of aerosolization is highest. Must comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8][11]
Skin Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[8][12]Nitrile provides good resistance to a broad range of chemicals, including acids and organic compounds. Double-gloving is recommended. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[8]
Chemical-resistant laboratory coat.A fully fastened lab coat prevents contact with clothing and skin. Ensure the material is appropriate for handling corrosive substances.
Respiratory Protection NIOSH-approved respirator with P95 or P100 particulate filters.Required when engineering controls are insufficient or when handling large quantities of the powder. Use should be in accordance with a formal respiratory protection program that meets OSHA 29 CFR 1910.134 requirements.[8][9]

Engineering Controls: Creating a Safe Workspace

All handling of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid solid and its solutions must be performed within a certified chemical fume hood.[8] This is the primary engineering control to minimize inhalation exposure by capturing dust and vapors at the source. Ensure the sash is kept at the lowest practical height and that the airflow is within the manufacturer's specified range.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical to minimize exposure and prevent accidental release.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Don Full PPE gather_materials 3. Assemble All Necessary Equipment & Reagents weigh 4. Weigh Compound on Tared Weigh Paper gather_materials->weigh Proceed to Handling transfer 5. Carefully Transfer Solid to Reaction Vessel dissolve 6. Add Solvent & Dissolve clean 7. Decontaminate Work Surface dissolve->clean Proceed to Cleanup dispose 8. Segregate & Dispose of All Waste Properly doff_ppe 9. Doff PPE in Correct Order & Wash Hands

Caption: Workflow for Safe Handling of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid.

Detailed Steps:

  • Preparation: Before retrieving the compound, ensure the fume hood is clean and uncluttered. Assemble all necessary glassware, spatulas, solvents, and waste containers.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: To minimize static and dust, use an anti-static weigh boat or conductive spatula. Tare the balance with the weigh paper or boat inside the draft shield. Carefully add the compound to the container, avoiding any puffing of the powder.

  • Transfer: Gently tap or use a spatula to transfer the weighed solid into the destination vessel. If any material is spilled, do not blow it; follow the spill cleanup procedure below.

  • Dissolution: Add the solvent slowly to the solid to avoid splashing.

  • Cleanup: Once the experiment is complete, decontaminate all surfaces with an appropriate solvent and cleaning agent.

  • Waste Disposal: Segregate all waste streams as described in the disposal section.

  • Doffing PPE: Remove PPE in the reverse order it was put on, ensuring not to touch the outside of contaminated items with bare skin. Wash hands thoroughly with soap and water.[8]

Emergency Procedures: Plan for the Unexpected

Immediate and correct action is vital in the event of an exposure or spill.

SituationImmediate Action
Small Spill (<1g) Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite).[2] Gently sweep the material into a designated hazardous waste container.[11] Decontaminate the area with a suitable solvent.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][13]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible End-of-Life Management

As a brominated organic compound, all waste associated with 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid must be treated as hazardous waste. Do not discharge into drains or the environment.[8][11]

  • Solid Waste: Unused compound and grossly contaminated materials (e.g., weigh paper, absorbent from spills) should be collected in a clearly labeled, sealed container for halogenated organic solids.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled waste container for halogenated organic liquids.

  • Sharps & Glassware: Contaminated sharps and broken glassware must be placed in a puncture-proof sharps container. Rinse empty glassware three times with a suitable solvent; collect the rinsate as halogenated liquid waste.

All waste must be disposed of through a licensed hazardous waste facility, likely via high-temperature incineration with appropriate emission controls to handle halogenated byproducts.[7]

References

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